molecular formula C15H11FN2 B3137733 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole CAS No. 439289-13-1

5-(4-fluorophenyl)-1-phenyl-1H-pyrazole

Numéro de catalogue: B3137733
Numéro CAS: 439289-13-1
Poids moléculaire: 238.26 g/mol
Clé InChI: SROAQDUKXASNEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-(4-fluorophenyl)-1-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C15H11FN2 and its molecular weight is 238.26 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-(4-fluorophenyl)-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2/c16-13-8-6-12(7-9-13)15-10-11-17-18(15)14-4-2-1-3-5-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROAQDUKXASNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701280004
Record name 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666349
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

439289-13-1
Record name 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439289-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive Physicochemical and Synthetic Profiling of 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the diarylpyrazole scaffold. Specifically, 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole represents a privileged heterocyclic core that serves as a foundational pharmacophore in modern medicinal chemistry[1]. Diarylpyrazoles—particularly the 1,5-disubstituted isomers—are renowned for their selective interaction with the cyclooxygenase-2 (COX-2) enzyme and p38 mitogen-activated protein (MAP) kinases[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and a self-validating regioselective synthetic protocol designed to eliminate regioisomer contamination.

Physicochemical Characteristics & Molecular Descriptors

The physicochemical profile of a molecule dictates its pharmacokinetics (PK) and pharmacodynamics (PD). The computed and experimental data for 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole reveals a highly lipophilic compound optimized for target affinity but challenging for aqueous formulation[3].

Quantitative Data Summary
PropertyValueCausality / Formulation Implication
Molecular Weight 238.26 g/mol Ideal for small-molecule drug design; strictly compliant with Lipinski's Rule of 5.
XLogP3-AA 3.7High lipophilicity ensures excellent passive transcellular membrane permeability but limits aqueous solubility[3].
Topological Polar Surface Area (TPSA) 17.8 ŲDriven solely by the two pyrazole nitrogens. Highly favorable for blood-brain barrier (BBB) penetration.
Aqueous Solubility 3.5 µg/mL (pH 7.4)Poor dissolution rate; requires advanced formulation strategies (e.g., solid lipid nanoparticles or amorphous solid dispersions) for in vivo efficacy[3].
Rotatable Bonds 2Low conformational entropy penalty upon target binding, leading to higher binding affinity.
H-Bond Donors / Acceptors 0 / 2Lacks donors, relying entirely on hydrophobic and dipole interactions within target protein pockets[3].

Causality of the Fluorine Substitution : The incorporation of a fluorine atom at the para-position of the 5-phenyl ring is a deliberate bioisosteric strategy. Fluorine's high electronegativity modulates the electron density of the aromatic ring, strengthening π−π stacking interactions within hydrophobic protein pockets. Furthermore, it blocks cytochrome P450-mediated para-hydroxylation, significantly extending the metabolic half-life of the scaffold without drastically increasing steric bulk[2].

Structural and Pharmacological Insights

The 1,5-diarylpyrazole architecture is inherently non-planar. Steric repulsion between the ortho-hydrogens of the 1-phenyl ring and the 5-(4-fluorophenyl) ring forces both aromatic systems to twist out of the pyrazole core's plane.

Mechanistic Implication : This twisted conformation is not a structural defect; it is the exact geometric requirement for COX-2 selectivity. The COX-2 enzyme possesses a secondary hydrophobic side-pocket (which is sterically restricted in COX-1) that perfectly accommodates the out-of-plane 5-aryl group. This anchors the molecule, while the 1-phenyl group aligns with the main arachidonic acid binding channel[1][4].

COX2Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2) Enzyme AA->COX2 Substrate PGH2 Prostaglandin H2 (Inflammatory Precursor) COX2->PGH2 Catalysis PGE2 PGE2 / PGI2 (Inflammation & Pain) PGH2->PGE2 Synthases Inhibitor 1,5-Diarylpyrazole Core (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole) Inhibitor->COX2 Blocks Hydrophobic Pocket

Fig 1. Pharmacological logic of 1,5-diarylpyrazole COX-2 inhibition pathway.

Regioselective Synthesis Protocol

A common pitfall in pyrazole synthesis is the condensation of 1,3-diketones with arylhydrazines, which inevitably yields an inseparable mixture of 1,3-diaryl and 1,5-diaryl regioisomers. To achieve absolute regiocontrol, an enaminone intermediate must be utilized[1][4].

Causality of Regioselection : The enaminone presents two highly differentiated electrophilic centers. The terminal, more nucleophilic nitrogen of phenylhydrazine ( −NH2​ ) selectively attacks the highly electrophilic β -carbon of the enaminone (activated by the leaving group potential of the dimethylamino moiety). Subsequent intramolecular cyclization of the secondary amine onto the carbonyl carbon guarantees the 1,5-diaryl geometry[4].

SynthesisWorkflow A 4-Fluoroacetophenone + DMF-DMA B Enaminone Intermediate (3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one) A->B Condensation (110°C, 12h) D Regioselective Cyclocondensation B->D C Phenylhydrazine Hydrochloride (EtOH / AcOH reflux) C->D E 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole (Target Compound) D->E -H2O, -HNMe2 F Validation: 1H-NMR (C4-H doublet ~6.5 ppm) E->F QA/QC

Fig 2. Regioselective synthesis workflow utilizing an enaminone intermediate.

Step-by-Step Methodology

Step 1: Enaminone Preparation

  • Charge a flame-dried round-bottom flask with 4-fluoroacetophenone (10.0 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (12.0 mmol).

  • Reflux the neat mixture at 110°C for 12 hours under an inert argon atmosphere.

  • Remove unreacted DMF-DMA in vacuo to yield 3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one as a crystalline solid. Use directly without further purification.

Step 2: Cyclocondensation

  • Dissolve the crude enaminone (10.0 mmol) in absolute ethanol (30 mL).

  • Add phenylhydrazine hydrochloride (11.0 mmol) and a catalytic amount of glacial acetic acid (1.0 mL).

  • Reflux the reaction mixture for 4–6 hours. Monitor the complete consumption of the enaminone via TLC (Hexane:EtOAc 3:1).

Step 3: Workup and Self-Validating QA/QC

  • Concentrate the solvent under reduced pressure, dilute the residue with ethyl acetate (50 mL), and wash sequentially with saturated NaHCO3​ (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate. Purify via flash column chromatography (silica gel, Hexane/EtOAc gradient).

  • Self-Validation via NMR : To definitively confirm the 1,5-regioisomer over the 1,3-isomer, analyze the 1H -NMR spectrum ( CDCl3​ ). The diagnostic pyrazole C4​−H proton will appear as a distinct doublet ( J≈1.8 Hz) at approximately 6.4–6.6 ppm , coupling with the C3​−H doublet at ~7.7 ppm. The absence of a singlet at ~6.8 ppm confirms the complete exclusion of the 1,3-isomer[4].

Conclusion

5-(4-fluorophenyl)-1-phenyl-1H-pyrazole exemplifies the delicate balance between structural rigidity, lipophilicity, and target specificity in medicinal chemistry. By employing regioselective enaminone chemistry, researchers can reliably access this scaffold without chromatographic nightmares, utilizing its unique out-of-plane topography to probe hydrophobic binding pockets in advanced drug discovery campaigns.

Sources

In-Depth Technical Guide: 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole (CAS 439289-13-1)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The compound 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole is a synthetic heterocyclic molecule belonging to the highly privileged 1,5-diarylpyrazole class. This structural motif is a foundational pharmacophore in modern medicinal chemistry, serving as the core scaffold for numerous anti-inflammatory agents and kinase inhibitors[1][2].

The introduction of a fluorine atom at the para-position of the 5-phenyl ring serves a dual purpose: it significantly increases the lipophilicity of the molecule (enhancing cellular permeability) and acts as a metabolic shield, blocking cytochrome P450-mediated para-hydroxylation, thereby extending the compound's pharmacokinetic half-life[3].

Quantitative Chemical Properties
PropertyValueSource
IUPAC Name 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole[3]
CAS Number 439289-13-1[3]
Molecular Formula C15H11FN2[3]
Molecular Weight 238.26 g/mol [3]
SMILES String C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=C(C=C3)F[3]
XLogP3-AA 3.7[3]
Topological Polar Surface Area 17.8 Ų[3]
Hydrogen Bond Acceptors 2[3]

Pharmacological Relevance of the 1,5-Diarylpyrazole Scaffold

The 1,5-diarylpyrazole architecture is not merely a structural curiosity; it is a masterclass in spatial geometry. The adjacent placement of two aryl rings at the 1- and 5-positions of the pyrazole core forces the rings out of coplanarity due to steric hindrance. This specific dihedral angle allows the molecule to act as a highly selective "wedge," fitting perfectly into deep, hydrophobic binding pockets of target enzymes[1].

  • Cyclooxygenase-2 (COX-2) Inhibition: The 1,5-diarylpyrazole framework is the exact core of Celecoxib (SC-58635), a blockbuster NSAID. The scaffold selectively binds the enlarged side pocket of the COX-2 active site, avoiding the smaller COX-1 pocket[1].

  • p38 MAP Kinase Inhibition: Derivatives of 1-(4-fluorophenyl)-1H-pyrazoles have been identified as highly selective inhibitors of p38 α MAP kinase. The pyrazole core mimics the adenine ring of ATP, while the fluorophenyl group occupies a specific hydrophobic specificity pocket adjacent to the ATP-binding site[2].

Pathway Stimulus Inflammatory Stimuli Enzyme Target Kinase / COX-2 Stimulus->Enzyme Activates Effectors Downstream Effectors Enzyme->Effectors Catalyzes Inhibitor 1,5-Diarylpyrazole Core Inhibitor->Enzyme Blocks Active Site Response Pathological Response Effectors->Response Induces

1,5-diarylpyrazole-mediated inhibition of inflammatory signaling pathways.

Mechanistic Causality in Regioselective Synthesis

A common pitfall in pyrazole synthesis is the reaction of 1,3-diketones with arylhydrazines, which typically yields a nearly 1:1 mixture of 1,3-diaryl and 1,5-diarylpyrazole isomers. This occurs because both carbonyl carbons possess similar electrophilicity.

To achieve absolute regioselectivity for 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole , we utilize an enaminone intermediate [4]. By reacting 1-(4-fluorophenyl)ethan-1-one with N,N-dimethylformamide dimethyl acetal (DMF-DMA), we differentiate the two electrophilic centers. The highly reactive α,β -unsaturated ketone system directs the initial nucleophilic attack of the terminal nitrogen (NH 2​ ) of phenylhydrazine exclusively to the β -carbon (displacing dimethylamine). Subsequent intramolecular cyclization at the carbonyl carbon guarantees the formation of the 1,5-isomer[4].

Synthesis A 1-(4-Fluorophenyl) ethan-1-one B Enaminone Intermediate A->B DMF-DMA (Reflux) D Regioselective Cyclization B->D C Phenylhydrazine Hydrochloride C->D AcOH (Catalyst) E 5-(4-Fluorophenyl)-1-phenyl -1H-pyrazole D->E -H2O -HNMe2

Regioselective synthetic workflow for the 1,5-diarylpyrazole scaffold.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, ensuring that each step provides immediate analytical feedback before proceeding.

Step 1: Enaminone Formation
  • Reaction: In a dry round-bottom flask, dissolve 10 mmol of 1-(4-fluorophenyl)ethan-1-one in 15 mL of anhydrous xylene. Add 15 mmol (1.5 equiv) of DMF-DMA.

  • Causality: Refluxing the mixture (120°C) for 12 hours drives off the methanol byproduct, pushing the equilibrium entirely toward the thermodynamically stable trans-enaminone[4].

  • Validation Checkpoint (TLC): Spot the reaction mixture against the starting material (Eluent: Hexane/EtOAc 4:1). The starting ketone will disappear, replaced by a highly polar, intensely UV-active spot (the enaminone). Do not proceed until the starting material is entirely consumed.

Step 2: Regioselective Cyclocondensation
  • Reaction: Concentrate the xylene under reduced pressure. Dissolve the crude enaminone in 20 mL of absolute ethanol.

  • Catalysis: Add 11 mmol (1.1 equiv) of phenylhydrazine hydrochloride and 1 mL of glacial acetic acid.

  • Causality: The acetic acid is critical; it protonates the enaminone carbonyl, dramatically increasing the electrophilicity of the β -carbon. This forces the less sterically hindered, more nucleophilic terminal nitrogen of phenylhydrazine to attack the β -carbon via a Michael-type addition, locking in the 1,5-regiochemistry[4].

  • Validation Checkpoint (TLC & Isolation): Reflux for 6-8 hours. Monitor via TLC (Hexane/EtOAc 3:1). Upon completion, concentrate the mixture, quench with ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

Analytical Validation & Regiochemical Assignment

To definitively prove that the synthesized compound is the 1,5-isomer and not the 1,3-isomer, the system relies on 2D NOESY NMR Spectroscopy .

  • 1H-NMR Signature: The pyrazole C4-H proton appears as a distinct singlet (typically around δ 6.3 - 6.6 ppm). In the 1,5-diarylpyrazole, this proton is highly shielded by the anisotropic magnetic cones of the adjacent 1-phenyl and 5-(4-fluorophenyl) rings.

  • The Ultimate Checkpoint (NOESY): In a NOESY experiment, the C4-H proton of the pyrazole ring will show a strong Nuclear Overhauser Effect (NOE) cross-peak with the ortho-protons of the 5-(4-fluorophenyl) ring. If this cross-peak is present, the 1,5-regiochemistry is absolutely confirmed. If it were the 1,3-isomer, the distance between the C4-H and the fluorophenyl ring would be too great to produce an NOE signal.

References

  • [3] PubChem. "5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole". National Center for Biotechnology Information. URL:[Link]

  • [2] Goldstein, D. M., et al. "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase". Journal of Medicinal Chemistry, 2006. URL:[Link]

  • [1] Penning, T. D., et al. "Synthesis and Biological Evaluation of the 1,5-diarylpyrazole Class of cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)". Journal of Medicinal Chemistry, 1997. URL:[Link]

  • [4] Bekhit, A. A., et al. "Synthesis, cyclooxygenase inhibition, anti-inflammatory evaluation and ulcerogenic liability of new 1,5-diarylpyrazole derivatives". Journal of Enzyme Inhibition and Medicinal Chemistry, 2016. URL:[Link]

Sources

The Discovery, Synthesis, and Pharmacological Evolution of Pyrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring—a doubly unsaturated, five-membered heterocycle containing two adjacent nitrogen atoms—represents one of the most privileged scaffolds in modern drug discovery. Characterized by its profound metabolic stability, high degree of synthetic tractability, and unique hydrogen-bonding capabilities, the pyrazole core serves as a rigid geometric anchor in a vast array of pharmacologically active molecules. This whitepaper explores the historical genesis of pyrazole compounds, details the foundational synthetic methodologies, and analyzes the mechanistic causality behind two of the most commercially and clinically significant pyrazole derivatives: celecoxib and sildenafil.

Historical Genesis: Knorr's Discovery of Antipyrine

The history of pyrazole chemistry is inextricably linked to the pioneering work of German chemist Ludwig Knorr. In 1883, while attempting to synthesize quinoline derivatives as synthetic alternatives to the antimalarial drug quinine, Knorr reacted phenylhydrazine with ethyl acetoacetate 1.

Instead of the expected quinoline, this cyclocondensation yielded 1-phenyl-3-methyl-5-pyrazolone. Subsequent methylation of this intermediate produced antipyrine (phenazone). This serendipitous discovery was monumental; antipyrine exhibited potent analgesic and antipyretic properties and became one of the first commercially successful synthetic drugs, dominating the market until the widespread adoption of aspirin. Knorr's foundational reaction laid the groundwork for over a century of heterocyclic chemistry, establishing the "Knorr Pyrazole Synthesis" as a cornerstone protocol 2.

Core Methodology: The Knorr Pyrazole Synthesis

The classical Knorr synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Fig 1. Logical workflow of the Knorr pyrazole synthesis.

Self-Validating Experimental Protocol

To ensure high yield and regioselectivity, the following protocol integrates mechanistic causality into each step, terminating in a self-validating analytical check.

Step 1: Reagent Preparation & Mixing

  • Action: Dissolve equimolar amounts (10 mmol) of the chosen 1,3-dicarbonyl compound and hydrazine derivative in 20 mL of absolute ethanol.

  • Causality: Ethanol is selected as the solvent because it effectively solubilizes both the highly polar hydrazine and the relatively non-polar dicarbonyl. Its boiling point (78°C) provides optimal thermal energy for the subsequent dehydration step without thermally degrading the intermediate.

Step 2: Acid Catalysis

  • Action: Add 3-5 drops of glacial acetic acid to the stirring mixture.

  • Causality: A mild acid is strictly required to protonate the carbonyl oxygen, enhancing its electrophilicity for the initial nucleophilic attack by the hydrazine nitrogen. Critical Note: A strong mineral acid (like HCl) would fully protonate the hydrazine, quenching its nucleophilicity and prematurely halting the reaction.

Step 3: Reflux & Cyclization

  • Action: Heat the mixture to reflux for 2–4 hours under a nitrogen atmosphere.

  • Causality: The application of sustained heat drives the equilibrium of the final dehydration step forward, ejecting a water molecule and locking the structure into the thermodynamically stable, aromatic pyrazole system.

Step 4: Isolation

  • Action: Cool the mixture to room temperature, concentrate under reduced pressure, and recrystallize the crude solid from an ethanol/water mixture.

Step 5: System Validation (Analytical Verification)

  • Action: Perform Thin Layer Chromatography (TLC) to confirm the disappearance of the hydrazine starting material. Post-isolation, dissolve the product in CDCl₃ and utilize ¹H-NMR spectroscopy.

  • Validation Marker: The definitive diagnostic marker for a successful cyclization is the emergence of a distinct, sharp singlet integrating to 1H in the 6.0–6.5 ppm region . This corresponds to the C4 proton of the newly formed pyrazole ring. Absence of this peak indicates a stalled hydrazone intermediate.

Evolution of Pyrazole Therapeutics: Targeted Inhibitors

The true power of the pyrazole scaffold lies in its ability to act as a rigid structural hub, projecting functional groups into precise 3D orientations to engage specific enzymatic targets.

Celecoxib: Selective COX-2 Inhibition

Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). Because COX-1 is constitutively expressed and responsible for gastroprotective prostaglandins, its inhibition leads to severe gastrointestinal toxicity.

In the 1990s, the Searle division of Monsanto discovered celecoxib , a highly selective COX-2 inhibitor 3. The mechanistic causality behind celecoxib's selectivity relies entirely on its 1,5-diarylpyrazole scaffold. The COX-2 active site differs from COX-1 primarily by the substitution of an isoleucine residue (Ile523 in COX-1) with a smaller valine residue (Val523 in COX-2). This single amino acid change opens a secondary hydrophobic side pocket in COX-2. The rigid pyrazole core of celecoxib acts as a geometric wedge, perfectly angling its benzenesulfonamide moiety to insert into and bind tightly with this COX-2 specific side pocket, achieving an IC50 of 0.04 µM for COX-2 versus 15.0 µM for COX-1 4.

Fig 2. Celecoxib selectively inhibiting the COX-2 inflammatory pathway.

Sildenafil: PDE5 Inhibition and the NO/cGMP Pathway

Originally developed by Pfizer as a treatment for angina, sildenafil (Viagra) revolutionized the treatment of erectile dysfunction and pulmonary arterial hypertension 5. Sildenafil operates by competitively inhibiting Phosphodiesterase type 5 (PDE5), the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).

The structural causality here is a masterclass in bioisosterism. Sildenafil features a pyrazolopyrimidinone core. This bicyclic system physically mimics the purine ring of endogenous cGMP. By masquerading as the natural substrate, the pyrazole-fused core slides seamlessly into the PDE5 catalytic domain. Meanwhile, the extended ethoxyphenyl and methylpiperazine groups form strong hydrophobic interactions with the surrounding binding pocket, locking the enzyme in an inactive state and allowing cGMP levels to rise, facilitating smooth muscle relaxation 6.

Fig 3. Sildenafil competitively inhibiting PDE5 to maintain cGMP levels.

Quantitative Pharmacological Profiling

To fully appreciate the precision engineering of these pyrazole derivatives, we must examine their target selectivity. The table below summarizes the quantitative binding affinities that dictate their clinical safety and efficacy profiles.

CompoundPrimary TargetTarget IC₅₀Secondary TargetSecondary IC₅₀Selectivity RatioPrimary Clinical Indication
Celecoxib COX-20.04 µMCOX-115.0 µM~375xOsteoarthritis, Rheumatoid Arthritis
Sildenafil PDE53.5 nMPDE633.0 nM~9.4xErectile Dysfunction, Pulmonary Hypertension

Note: Sildenafil's secondary inhibition of PDE6 (found in the retina) is the direct mechanistic cause of the transient visual disturbances (cyanopsia or "blue vision") reported as a side effect in clinical trials.

Conclusion

From Ludwig Knorr's serendipitous synthesis of antipyrine in 1883 to the highly rational, structure-based design of celecoxib and sildenafil, the pyrazole scaffold has proven to be an indispensable asset in the medicinal chemist's toolkit. By understanding the mechanistic causality of pyrazole synthesis and its geometric interactions within enzymatic binding pockets, researchers can continue to leverage this privileged heterocycle to develop the next generation of targeted therapeutics.

References

  • BenchChem. "Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles." BenchChem Protocols.
  • PMC. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Wikipedia. "Celecoxib.
  • Abcam. "Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor (CAS 169590-42-5)." Abcam Biochemicals.
  • Wikipedia. "Sildenafil.
  • PubMed. "Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes.

Sources

Bioactive Fluorinated Pyrazole Derivatives: Mechanistic Insights and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a foundational pharmacophore in modern drug discovery. However, it is the strategic incorporation of fluorine atoms (either as single substituents or polyfluoroalkyl groups like −CF3​ ) that elevates this scaffold from a simple building block to a highly potent, metabolically stable therapeutic agent[1]. Currently, fluorinated compounds account for 30–50% of all active pharmaceutical ingredients (APIs) under development[1]. This technical whitepaper explores the causality behind the biological efficacy of fluorinated pyrazoles, details their mechanisms of action, and provides self-validating experimental workflows for their synthesis and biological screening.

The Rational Design: Why Fluorine?

In medicinal chemistry, the decision to fluorinate a pyrazole derivative is driven by precise physicochemical causality rather than empirical guesswork.

  • Metabolic Stability: Fluorine is the most electronegative element. The high bond dissociation energy of the C-F bond (~116 kcal/mol) provides exceptional resistance to oxidative degradation by hepatic Cytochrome P450 enzymes. By placing fluorine at reactive aromatic sites, we effectively block premature metabolic clearance[2].

  • Lipophilicity and Permeability: The incorporation of a trifluoromethyl ( −CF3​ ) group significantly increases the overall lipophilicity of the molecule. This enhances passive diffusion across lipid bilayers, improving both cellular uptake and blood-brain barrier (BBB) penetration[2][3].

  • Steric and Electronic Modulation: The van der Waals radius of a −CF3​ group (1.44 Å) is sterically similar to an isopropyl group, yet it is highly electron-withdrawing. This unique combination allows it to fit snugly into hydrophobic enzyme pockets while simultaneously modulating the pKa​ of adjacent basic groups, thereby optimizing target binding affinity[3].

Clinical Validation & Mechanisms of Action

The commercial and clinical success of fluorinated pyrazoles is well-documented across multiple therapeutic areas[4].

Anti-inflammatory Activity (COX-2 Inhibition)

The FDA approval of Celecoxib (Celebrex) in 1998 served as a watershed moment for fluorinated pyrazoles[4]. Celecoxib acts as a highly selective Cyclooxygenase-2 (COX-2) inhibitor. The mechanism of selectivity relies heavily on the −CF3​ group, which perfectly occupies a hydrophobic side pocket present in COX-2 but absent in COX-1. This targeted inhibition halts the conversion of arachidonic acid to inflammatory prostaglandins without disrupting the gastroprotective prostaglandins synthesized by COX-1[5].

Antiviral Activity (HIV Capsid Inhibition)

In 2022, the FDA approved Lenacapavir , a polyfluoroalkyl-substituted pyrazole, as a first-in-class HIV capsid inhibitor[3][4]. Lenacapavir binds directly to the interface between capsid protein subunits. The extensive fluorination provides the necessary hydrophobic interactions to stabilize the binding, resulting in picomolar-range potency and an extended half-life that allows for dosing just twice a year[3].

Phosphodiesterase 5 (PDE5) & Tyrosinase Inhibition

Recent molecular docking studies on fluorinated pyrazole aldehydes demonstrate potent PDE5 inhibition. The pyrazole core forms crucial bidentate hydrogen bonds with the Gln817 residue in the catalytic domain, while the fluorinated aromatic rings engage in van der Waals interactions within the hydrophobic clamp formed by Val782 and Phe820[6].

MechanismOfAction Target Target Enzyme (e.g., COX-2, PDE5) Binding Hydrophobic Pocket Binding (van der Waals, H-bonds) Target->Binding Ligand Fluorinated Pyrazole (CF3 / Ar-F Moiety) Ligand->Binding High Lipophilicity Inhibition Enzyme Inhibition (Conformational Lock) Binding->Inhibition Blocks Active Site Outcome Therapeutic Effect (Anti-inflammatory / Antiviral) Inhibition->Outcome Downstream Pathway Halt

Fig 1. Mechanistic pathway of enzyme inhibition by fluorinated pyrazole derivatives.

Quantitative Efficacy Profiles

To contextualize the biological potential of these derivatives, the following table summarizes quantitative efficacy data for recently developed fluorinated pyrazoles against various biological targets.

Compound Class / DerivativeTarget Organism / EnzymeBiological ActivityEfficacy MetricRef
Compound 11i (Trifluoromethyl pyrazole)Plasmodium falciparumAntimalarial IC50​=0.25μg/mL [1]
Compound H9 (2-chlorophenyl derivative)Sclerotinia sclerotiorumAntifungal43.07% Inhibition[7]
Compound H9 (2-chlorophenyl derivative)Fusarium culmorumAntifungal46.75% Inhibition[7]
Compound 3g (Dimethoxyphenyl pyrazole)Mushroom TyrosinaseTyrosinase Inhibition32.07% Inhibition[6]
Lenacapavir (Polyfluoroalkyl pyrazole)HIV-1 Capsid ProteinAntiviralPicomolar Potency[3]

Standardized Experimental Workflows

Robust drug development requires self-validating experimental systems. Below are the detailed, step-by-step methodologies for synthesizing and screening fluorinated pyrazoles, emphasizing the causality behind each procedural choice.

ExperimentalWorkflow A Precursor Selection (Fluorinated Acetophenones) B Claisen-Schmidt Condensation (PEG-400, NaOH, 40-50°C) A->B Step 1 C Cyclization (Hydrazine Hydrate, Reflux) B->C Step 2 D Purification & Characterization (Recrystallization, NMR, MS) C->D Validation E In Vitro Biological Screening (MIC, IC50, Disk Diffusion) D->E Assays F Hit Optimization & SAR Analysis E->F Data

Fig 2. Standardized workflow for the synthesis and biological screening of pyrazoles.

Protocol A: Green Synthesis of Fluorinated Pyrazole Chalcones

This protocol utilizes a base-catalyzed Claisen-Schmidt condensation followed by cyclization, optimized for environmental sustainability[5].

  • Reagent Preparation: Combine equimolar amounts (1 mmol) of substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 4-fluoroacetophenone.

  • Solvent Selection (Causality): Dissolve the mixture in 15 mL of Polyethylene Glycol 400 (PEG-400). Why PEG-400? It acts as a green, recyclable phase-transfer catalyst that stabilizes the transition state of the condensation reaction without the toxicity associated with traditional volatile organic solvents (VOCs)[5].

  • Catalysis: Add 1 mL of 20% NaOH solution dropwise. Stir the reaction mixture at 40–50°C for 1 hour.

  • Reaction Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Why TLC? This self-validating step ensures complete consumption of the limiting reagent before proceeding to workup, preventing complex downstream purification.

  • Cyclization: Introduce hydrazine hydrate and formic acid to the synthesized chalcone intermediate, refluxing to form the 4,5-dihydro-1H-pyrazole ring[6].

  • Workup & Purification: Pour the mixture into 100 mL of ice-cold water. Filter the resulting precipitate, wash with distilled water, and purify via recrystallization from hot ethanol. Confirm the structure using 1H NMR, 13C NMR, and Mass Spectrometry (MS)[6].

Protocol B: In Vitro Antimicrobial Screening (Broth Microdilution)

To evaluate the biological activity of the synthesized compounds, a standardized Minimum Inhibitory Concentration (MIC) assay is employed[7].

  • Inoculum Preparation: Standardize bacterial or fungal suspensions (e.g., S. aureus, F. culmorum) to a 0.5 McFarland standard to ensure a consistent baseline microbial load.

  • Serial Dilution: Prepare two-fold serial dilutions of the fluorinated pyrazole in a 96-well microtiter plate. Use DMSO as the initial solvent, ensuring the final DMSO concentration in the wells remains below 1%. Causality: Concentrations of DMSO >1% can exhibit inherent cellular toxicity, leading to false-positive antimicrobial readings.

  • Incubation & Viability Tracking: Add the standardized inoculum to each well. Introduce resazurin dye as a viability indicator. Causality: Resazurin is a non-fluorescent blue dye that is metabolically reduced by living cells into resorufin, a highly fluorescent pink compound. This provides a highly sensitive, objective visual and fluorometric readout of cell viability, eliminating the subjectivity of visual turbidity assessments[7].

  • Validation: Always include a positive control (standard antibiotic/antifungal) and a negative control (media + 1% DMSO + inoculum) to validate the assay's integrity.

Conclusion

The integration of fluorine into the pyrazole scaffold is a masterclass in rational drug design. By leveraging the unique steric, electronic, and lipophilic properties of fluorine, researchers can systematically overcome pharmacokinetic bottlenecks such as rapid metabolic clearance and poor membrane permeability. As demonstrated by blockbuster drugs like Celecoxib and Lenacapavir, mastering the synthesis and biological screening of these derivatives remains a highly lucrative and scientifically critical endeavor.

References

  • Amin, P. H., et al. "Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review." ChemistrySelect, 2024. URL:[Link]

  • Fustero, S., et al. "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, 2020. URL:[Link]

  • Rastija, V., et al. "Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria." International Journal of Molecular Sciences, 2021. URL:[Link]

  • Rastija, V., et al. "Synthesis, Tyrosinase Inhibiting Activity and Molecular Docking of Fluorinated Pyrazole Aldehydes as Phosphodiesterase Inhibitors." Applied Sciences, 2019. URL:[Link]

  • Shelke, K. F., et al. "Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents." Bioorganic & Medicinal Chemistry Letters, 2021.
  • El-Faham, A., et al. "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems." RSC Advances, 2023. URL:[Link]

Sources

The 1,5-Diarylpyrazole Scaffold: A Technical Review of Mechanistic Pharmacology and Biological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-diarylpyrazole class of heterocyclic compounds represents one of the most successful and versatile pharmacophores in modern medicinal chemistry. Originally propelled into the spotlight by the discovery of Celecoxib (SC-58635) as a highly selective cyclooxygenase-2 (COX-2) inhibitor, the scaffold has since transcended its anti-inflammatory origins. Recent structure-activity relationship (SAR) optimizations have repurposed the 1,5-diarylpyrazole core to target complex oncology pathways, including Epidermal Growth Factor Receptor (EGFR) inhibition, tubulin polymerization blockade, and JNK-2 modulation.

This technical guide synthesizes the current literature on the biological activities of 1,5-diarylpyrazoles, detailing the mechanistic causality behind their target selectivity, summarizing quantitative efficacy data, and providing self-validating experimental workflows for their synthesis and biological evaluation.

Mechanistic Grounding: The Pharmacophore & Target Selectivity

The core geometry of 1,5-diarylpyrazole is critical to its biological function. The central five-membered pyrazole ring acts as a rigid, planar scaffold that forces the two adjacent aryl rings at the N1 and C5 positions into a specific spatial orientation. This conformation closely mimics the cis-double bond geometry of arachidonic acid, the natural substrate of cyclooxygenase enzymes.

The Basis of COX-2 Selectivity

The anti-inflammatory efficacy of 1,5-diarylpyrazoles relies on exploiting a subtle structural difference between the constitutive COX-1 and inducible COX-2 isozymes. In COX-1, the presence of a bulky Isoleucine residue at position 523 restricts access to a secondary side pocket. In COX-2, this residue is mutated to a smaller Valine (Val523), opening a hydrophilic side pocket.

By installing a hydrogen-bonding moiety—typically a sulfonamide ( −SO2​NH2​ ) or methylsulfonyl ( −SO2​Me ) group—at the para-position of the C5 phenyl ring, the 1,5-diarylpyrazole selectively inserts into this COX-2 side pocket, forming stable hydrogen bonds with Arg513 and His90 1. This steric and electrostatic matching is the causal driver of COX-2 selectivity, preventing gastrointestinal toxicity associated with COX-1 blockade.

G AA Arachidonic Acid COX1 COX-1 (Constitutive) Ile523 (Narrow) AA->COX1 Metabolized COX2 COX-2 (Inducible) Val523 (Wide Pocket) AA->COX2 Metabolized PGE2_1 Physiological PGs COX1->PGE2_1 Maintains GI Mucosa PGE2_2 Pathological PGs COX2->PGE2_2 Drives Inflammation DPP 1,5-Diarylpyrazole DPP->COX1 Steric Clash DPP->COX2 Selective Blockade

Mechanism of 1,5-diarylpyrazole COX-2 selectivity via Val523 side pocket insertion.

Quantitative Anti-Inflammatory Efficacy

Recent literature demonstrates that modifying the N1-aryl group can further optimize the Selectivity Index (SI). For instance, the introduction of a 4-nitrophenyl moiety significantly enhances COX-2 potency compared to standard halogens 2.

Table 1: Comparative COX-2 Inhibitory Activity of 1,5-Diarylpyrazole Derivatives

Compound / DerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
Celecoxib (Standard) >50.00.06405.01
Compound 10e (4-nitrophenyl)3.520.3310.672
Compound 8d (Carboxamide)>100.012.516.03

Oncology Applications: Multi-Targeting Strategies

Because COX-2 is heavily overexpressed in various malignancies (e.g., colorectal and cervical cancers) and drives angiogenesis via PGE2 synthesis, 1,5-diarylpyrazoles inherently possess baseline antitumor properties. However, modern drug design has hybridized the pyrazole core to simultaneously hit orthogonal oncogenic targets.

  • EGFR & COX-2 Dual Inhibition: Appending a carboxamide group to the pyrazole core enables the molecule to occupy the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) while maintaining COX-2 blockade. This dual action synergistically induces S-phase cell cycle arrest and mitochondrial apoptosis 3.

  • JNK-2 & EGFR Modulation: 1,5-diarylpyrazole/oxime hybrids have demonstrated potent cytotoxicity by inhibiting JNK-2 (c-Jun N-terminal kinase 2), a critical regulator of cancer cell survival and autophagy 4.

  • Tubulin Targeting: Fusing the pyrazole core with combretastatin-like moieties (e.g., Compound C-23) forces the molecule to bind at the colchicine binding site of tubulin, potently inhibiting microtubule assembly in multidrug-resistant breast cancer models 5.

G Drug Diarylpyrazole Hybrid EGFR EGFR Kinase Drug->EGFR Inhibits COX2 COX-2 Enzyme Drug->COX2 Inhibits MAPK MAPK / JNK-2 EGFR->MAPK Blocks signaling PGE2 PGE2 Synthesis COX2->PGE2 Reduces production CellCycle S-Phase Arrest MAPK->CellCycle Apoptosis Apoptosis PGE2->Apoptosis Relieves suppression CellCycle->Apoptosis

Dual EGFR/COX-2 inhibition pathway driving S-phase arrest and apoptosis in cancer cells.

Table 2: Multi-Target Oncology Efficacy of 1,5-Diarylpyrazoles

Compound / ScaffoldPrimary Target(s)Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound 10a (Carboxamide)EGFR / COX-2HeLa (Cervical)9.0S-phase arrest, Apoptosis3
Compound 8i (Oxime Hybrid)EGFR / JNK-2HeLa (Cervical)13.0Kinase inhibition, Apoptosis4
Compound C-23 (Combretastatin)TubulinMCF-7 (Breast)~1.0Tubulin assembly inhibition5

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the critical steps and causal reasoning for synthesizing and evaluating 1,5-diarylpyrazoles.

Protocol 1: Microwave-Assisted Regioselective Synthesis

Conventional reflux synthesis of pyrazoles from 1,3-diketones and arylhydrazines often yields an undesirable mixture of 1,3-diaryl and 1,5-diaryl isomers. This protocol utilizes microwave irradiation to kinetically trap the 1,5-isomer.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve equimolar amounts of the selected 1,3-diaryl-1,3-propanedione and substituted phenylhydrazine hydrochloride in absolute ethanol (0.5 M concentration).

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equivalents).

    • Causality: The acid protonates the carbonyl oxygen of the diketone, increasing its electrophilicity. This facilitates the initial nucleophilic attack by the more nucleophilic NH2​ nitrogen of the hydrazine, which is the primary driver of regioselectivity.

  • Microwave Irradiation: Subject the sealed reaction vessel to microwave irradiation (120°C, 150W) for 10–15 minutes.

    • Causality: Rapid, volumetric heating overcomes the activation energy barrier for cyclocondensation instantly, drastically reducing reaction time from 12 hours to minutes while suppressing the thermodynamic drift toward the 1,3-diarylpyrazole isomer.

  • Purification: Quench the reaction in ice water. Filter the resulting precipitate under a vacuum and recrystallize from an ethanol/water mixture to yield the pure 1,5-diarylpyrazole.

  • System Validation: Confirm regioselectivity via 1H -NMR; the pyrazole C4​−H proton should appear as a distinct singlet around δ 6.8–7.2 ppm.

Protocol 2: In Vitro COX-2 Enzyme Immunoassay (EIA)

Measuring direct enzyme inhibition requires a functional readout. Radiometric assays are hazardous; therefore, a competitive Enzyme Immunoassay (EIA) quantifying downstream Prostaglandin E2 (PGE2) is the gold standard.

Step-by-Step Methodology:

  • Enzyme Pre-Incubation: Incubate human recombinant COX-2 enzyme with its heme cofactor in Tris-HCl buffer (pH 8.0) at 37°C for 15 minutes.

    • Causality: Heme is an essential prosthetic group for the peroxidase activity of cyclooxygenase. Pre-incubation ensures the holoenzyme is fully folded and catalytically active before inhibitor exposure.

  • Inhibitor Binding: Add the 1,5-diarylpyrazole test compound (dissolved in DMSO) and incubate for 10 minutes. Ensure final DMSO concentration remains <1% to prevent solvent-induced protein denaturation.

  • Substrate Initiation: Add arachidonic acid (AA) to initiate the reaction.

    • Causality: AA is the natural substrate. Introducing it after the inhibitor allows the assay to accurately measure competitive inhibition at the Val523 side pocket.

  • Reaction Quenching: Stop the reaction after 2 minutes by adding stannous chloride ( SnCl2​ ).

    • Causality: SnCl2​ acts as a reducing agent, instantly converting the highly unstable intermediate PGH2​ into stable PGF2α​ and PGE2​ , preventing spontaneous degradation that would skew quantitative results.

  • Quantification & Validation Control: Quantify PGE2 using a competitive ELISA plate reader at 412 nm.

    • Self-Validating System: Run a parallel assay using Celecoxib as a reference standard. The assay is considered validated only if the Celecoxib IC₅₀ falls within ±10% of its established literature value (~0.06 µM), confirming the dynamic range and sensitivity of the specific enzyme batch.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences. 1

  • Synthesis, cyclooxygenase inhibition, anti-inflammatory evaluation and ulcerogenic liability of new 1,5-diarylpyrazole derivatives. Taylor & Francis. 2

  • Design, synthesis, and biological evaluation of novel 1,5-diarylpyrazole carboxamides with dual inhibition of EGFR and COX-2 for the treatment of cancer and inflammatory diseases. PubMed. 3

  • Development and Assessment of 1,5–Diarylpyrazole/Oxime Hybrids Targeting EGFR and JNK–2 as Antiproliferative Agents: A Comprehensive Study through Synthesis, Molecular Docking, and Evaluation. PMC. 4

  • Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. PMC. 5

Sources

Unraveling the Biological Activities of Phenyl-Hydrazinyl-Pyrazoles: A Landscape of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the

Abstract

The 1,5-diarylpyrazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic applications. This technical guide focuses on the core compound, 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole, providing a comprehensive analysis of its most probable mechanism of action and exploring other potential biological targets. While direct experimental data on this specific molecule is limited in publicly available literature, a wealth of information on structurally related analogs allows for a robust, evidence-based exploration of its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols for further investigation.

Introduction: The Prominence of the 1,5-Diarylpyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery due to its metabolic stability and versatile synthetic accessibility.[1] The 1,5-diaryl substitution pattern, in particular, has been extensively explored, leading to the development of blockbuster drugs such as the selective COX-2 inhibitor, Celecoxib.[2][3] The compound of interest, 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole, belongs to this well-established class of molecules. The presence of a phenyl group at the 1-position and a 4-fluorophenyl group at the 5-position suggests a strong potential for biological activity, primarily as an anti-inflammatory agent through the inhibition of cyclooxygenase-2 (COX-2).

The introduction of a fluorine atom on the phenyl ring at the 5-position is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[4] This guide will primarily focus on the well-documented role of 1,5-diarylpyrazoles as selective COX-2 inhibitors as the most probable mechanism of action for 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole. Furthermore, we will explore other potential mechanisms of action, including the inhibition of p38 MAP kinase, BCR-ABL kinase, and modulation of the estrogen receptor, based on the known activities of structurally similar pyrazole derivatives.

Primary Mechanism of Action: Selective COX-2 Inhibition

The most established and well-documented mechanism of action for 1,5-diarylpyrazoles is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[5][6] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[3]

Structural Basis for COX-2 Selectivity

The selectivity of 1,5-diarylpyrazoles for COX-2 is attributed to key structural differences in the active sites of the two isoforms. The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2.[7] This creates a side pocket in the COX-2 active site that can accommodate the bulky substituents present on the 1,5-diarylpyrazole scaffold.

For 1,5-diarylpyrazoles, the phenyl ring at the 1-position typically binds in the primary active site, while the aryl group at the 5-position extends into the hydrophobic side pocket of COX-2.[7] In the case of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole, the 4-fluorophenyl group at the C5 position is expected to occupy this selective side pocket.

Structure-Activity Relationship (SAR) of 1,5-Diarylpyrazole COX-2 Inhibitors

Extensive SAR studies have been conducted on 1,5-diarylpyrazole derivatives to optimize their COX-2 inhibitory activity and selectivity.[3][8]

  • Substitution on the N1-Phenyl Ring: A 4-sulfamoylphenyl or a 4-(methylsulfonyl)phenyl group at the 1-position of the pyrazole is critical for potent and selective COX-2 inhibition, as seen in Celecoxib.[3] These groups can form hydrogen bonds with key residues in the COX-2 active site, such as His90 and Arg513. While the unsubstituted phenyl group in 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole lacks this functionality, it can still engage in favorable hydrophobic interactions within the active site.

  • Substitution on the C5-Aryl Ring: The nature and position of substituents on the C5-aryl ring significantly influence potency. Electron-withdrawing groups, such as the fluorine atom in the 4-position of the phenyl ring, have been shown to be well-tolerated and can enhance activity.[8]

Proposed Binding Mode of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole in COX-2

Based on molecular docking studies of similar 1,5-diarylpyrazoles, the following binding mode can be proposed for 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole within the COX-2 active site.[9][10]

Diagram: Proposed Binding of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole in COX-2 Active Site

G cluster_COX2 COX-2 Active Site cluster_inhibitor 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole Val523 Val523 Arg120 Arg120 Tyr355 Tyr355 Ser530 Ser530 His90 His90 Arg513 Arg513 Phe518 Phe518 Pyrazole_Ring Pyrazole Ring Pyrazole_Ring->Tyr355 Hydrophobic Interaction Pyrazole_Ring->Ser530 Potential H-bond Phenyl_N1 N1-Phenyl Ring Phenyl_N1->Arg120 Hydrophobic Interaction Fluorophenyl_C5 C5-(4-fluorophenyl) Ring Fluorophenyl_C5->Val523 Enters Hydrophobic Side Pocket Fluorophenyl_C5->Phe518 π-π Stacking

Caption: Proposed interactions of the compound within the COX-2 active site.

Other Potential Mechanisms of Action

While COX-2 inhibition is the most probable mechanism, the versatile pyrazole scaffold has been shown to interact with other important biological targets.

p38 MAP Kinase Inhibition

A number of pyrazole-based compounds have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[11][12][13] p38 MAPK is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 MAPK represents a promising strategy for the treatment of inflammatory diseases. The binding of pyrazole urea-based inhibitors to p38 MAPK occurs in a region distinct from the ATP-binding site, stabilizing a conformation of the kinase that is incompatible with ATP binding.[11]

BCR-ABL Kinase Inhibition

Derivatives of the pyrazole scaffold have also been investigated as inhibitors of the Bcr-Abl tyrosine kinase, the causative agent in chronic myeloid leukemia (CML).[14][15][16] These inhibitors typically compete with ATP for binding to the kinase domain of the Bcr-Abl protein, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that lead to uncontrolled cell proliferation. Molecular docking studies have shown that the pyrazole ring can form key interactions within the ATP-binding pocket of Bcr-Abl.[14]

Estrogen Receptor (ER) Modulation

Certain tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor (ER), with some demonstrating selectivity for the ERα subtype.[17][18][19] These compounds can act as either agonists or antagonists, depending on the substitution pattern. The pyrazole core and its substituents interact with specific residues in the ligand-binding domain of the ER, leading to conformational changes that either promote or inhibit the recruitment of co-activator proteins. Molecular docking studies on a similar compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, have shown a high binding affinity for ERα, suggesting potential as an anti-breast cancer agent.[4][20]

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole, a series of in vitro and cell-based assays are required.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial to confirm the primary hypothesis of COX-2 inhibition and to determine the selectivity profile.

Principle: The inhibitory activity of the test compound on purified ovine COX-1 and human recombinant COX-2 is measured by monitoring the oxygen consumption associated with the initial phase of the cyclooxygenase reaction using a Clark-type oxygen electrode.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer (100 mM, pH 8.0) containing hematin (1 µM) and tryptophan (1 mM).

  • Inhibitor Preparation: Prepare a stock solution of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole in DMSO. Serially dilute the stock solution to obtain a range of concentrations.

  • Assay Procedure:

    • Add 3 mL of the Tris-HCl buffer to the oxygen electrode chamber and allow it to equilibrate to 37°C.

    • Add the enzyme solution (COX-1 or COX-2) to the chamber.

    • Add the test compound or vehicle (DMSO) and incubate for 10 minutes.

    • Initiate the reaction by adding a solution of arachidonic acid (10 µM).

    • Monitor the rate of oxygen consumption for 1-2 minutes.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by non-linear regression analysis.

Diagram: COX-2 Inhibition Assay Workflow

G A Prepare Reagents: - COX-1/COX-2 Enzymes - Buffer - Arachidonic Acid - Test Compound B Equilibrate Oxygen Electrode Chamber A->B C Add Enzyme and Test Compound B->C D Incubate C->D E Initiate Reaction with Arachidonic Acid D->E F Monitor Oxygen Consumption E->F G Calculate % Inhibition and IC50 Value F->G

Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.

p38 MAPK Kinase Assay

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a specific substrate by p38 MAPK.

Step-by-Step Methodology:

  • Reagents: Obtain recombinant active p38 MAPK, a suitable substrate (e.g., ATF-2), and a phospho-specific antibody for the substrate.

  • Assay Procedure:

    • In a microplate, combine the test compound, p38 MAPK, and the substrate in a kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time.

    • Stop the reaction and detect the level of substrate phosphorylation using a suitable method, such as ELISA or Western blotting with the phospho-specific antibody.

  • Data Analysis: Determine the IC50 value of the test compound.

BCR-ABL Kinase Assay

Principle: This assay quantifies the inhibition of Bcr-Abl kinase activity.

Step-by-Step Methodology:

  • Reagents: Use a commercially available Bcr-Abl kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Set up kinase reactions containing Bcr-Abl enzyme, a suitable substrate, ATP, and the test compound.

    • After incubation, add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Data Analysis: The light output is proportional to the ADP generated and reflects the kinase activity. Calculate the IC50 value.

Estrogen Receptor Binding Assay

Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled estrogen from the ER.

Step-by-Step Methodology:

  • Reagents: Use purified human ERα and a radiolabeled ligand (e.g., [3H]-estradiol).

  • Assay Procedure:

    • Incubate a constant amount of ERα and [3H]-estradiol with increasing concentrations of the test compound.

    • Separate the bound from free radioligand using a method such as hydroxylapatite precipitation.

    • Measure the amount of bound radioactivity by liquid scintillation counting.

  • Data Analysis: Determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the radiolabeled ligand.

Quantitative Data on Structurally Similar Compounds

While specific data for 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole is not available, the following table summarizes the activities of structurally related 1,5-diarylpyrazoles to provide a reference for its potential potency.

Compound/Derivative ClassTargetIC50/ActivityReference
Celecoxib (1,5-diarylpyrazole)COX-20.04 µM[3]
SC-58635 (Celecoxib)COX-2ED50 = 7.1 mg/kg (in vivo)[3]
1,5-Diarylpyrazole-nitrate ester conjugatesCOX-254-100% inhibition at 1 µM[10][21]
N-pyrazole, N'-aryl ureasp38 MAPKIC50 in the nanomolar range[11]
4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivativesBCR-ABL KinaseIC50 = 14.2 to 326.0 nM[15]
Propyl-pyrazole-triol (PPT)ERα410-fold binding preference for ERα over ERβ[17][19]

Conclusion and Future Directions

Based on the extensive body of evidence for the 1,5-diarylpyrazole scaffold, the most probable mechanism of action for 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole is the selective inhibition of COX-2. The structural features of this compound are consistent with the known requirements for binding to the COX-2 active site. However, the versatility of the pyrazole core warrants investigation into other potential targets, including p38 MAP kinase, BCR-ABL kinase, and the estrogen receptor.

To fully elucidate the pharmacological profile of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole, it is imperative to perform the detailed experimental protocols outlined in this guide. The results of these studies will not only confirm the primary mechanism of action but also potentially uncover novel therapeutic applications for this promising compound. Further lead optimization, guided by the structure-activity relationships discussed herein, could lead to the development of new and improved therapeutic agents.

References

  • Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. (2013). Letters in Drug Design & Discovery, 10(7), 594-603. [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Kramer, S. W. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]

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  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Kramer, S. W. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]

  • Kudale, A. A., & Bholay, A. D. (2015). Selective Inhibition of p38 MAPK Isoforms using Bipyrazole Derivatives: An in Silico Approach. International Journal of Computer Applications, 122(11), 1-5. [Link]

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  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(14), 2994-3009. [Link]

  • Desiraju, G. R., Gopalakrishnan, B., Jetti, R. K. R., Raveendra, D., Sarma, J. A. R. P., & Subramanya, H. S. (2000). Three-Dimensional Quantitative Structural Activity Relationship (3D-QSAR) Studies of Some 1,5-Diarylpyrazoles: Analogue Based Design of Selective Cyclooxygenase-2 Inhibitors. Molecules, 5(7), 945-955. [Link]

  • Hale, M. R., Botfield, M. C., Cirillo, P. F., Dack, K. N., Darlak, K., Doughty, J. R., ... & Regan, J. R. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(22), 5323–5340. [Link]

  • Hale, M. R., Botfield, M. C., Cirillo, P. F., Dack, K. N., Darlak, K., Doughty, J. R., ... & Regan, J. R. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(22), 5323–5340. [Link]

  • Sabeena, K. A., & Pillai, A. D. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. Molecules, 29(7), 1629. [Link]

  • Rao, B. N., Muthuppalaniappan, M., Dinavahi, S. S., Viswanadha, S., Bagul, C., Srinivas, K., ... & Kamal, A. (2016). Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. Letters in Drug Design & Discovery, 10(7), 594-603. [Link]

  • Abdel-Ghani, T. M., & El-Sayed, O. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3169. [Link]

  • Stauffer, S. R., Coletta, C. J., Tedesco, R., Nishiguchi, G., Carlson, K., Sun, J., ... & Katzenellenbogen, J. A. (2000). Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists. Journal of medicinal chemistry, 43(26), 4934-4947. [Link]

  • Lv, K., Wang, Z., Zhang, Y., Wu, H., Wang, L., & Liu, H. (2015). Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. Bioorganic & medicinal chemistry, 23(12), 3147-3152. [Link]

  • Rao, B. N., Muthuppalaniappan, M., Dinavahi, S. S., Viswanadha, S., Bagul, C., Srinivas, K., ... & Kamal, A. (2013). Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. Letters in Drug Design & Discovery, 10(7), 594-603. [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Kramer, S. W. (1997). Synthesis and Biological Evaluation of the 1,5-diarylpyrazole Class of cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze Nesulfonamide (SC-58635, Celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365. [Link]

  • Sun, J., Baudry, J., Katzenellenbogen, J. A., & Katzenellenbogen, B. S. (2002). Antagonists Selective for Estrogen Receptor α. Endocrinology, 143(3), 941–947. [Link]

  • Dabhade, P. S., Kazi, S. A., & Khan, I. A. (2024). Diaryl Pyrazole-Chalcone Hybrids as Novel ER-α Modulators: Docking, Synthesis and Anti-Breast Cancer Activity Evaluation. Advanced Journal of Chemistry-Section A, 8(2), 341-360. [Link]

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  • Stauffer, S. R., Coletta, C. J., Tedesco, R., Nishiguchi, G., Carlson, K., Sun, J., ... & Katzenellenbogen, J. A. (2000). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry, 43(26), 4934–4947. [Link]

  • Wang, J. L., Lim, D. S., & Lee, H. S. (2002). Inhibitory mode of 1,5-diarylpyrazole derivatives against cyclooxygenase-2 and cyclooxygenase-1: molecular docking and 3D QSAR analyses. Journal of medicinal chemistry, 45(22), 4886-4897. [Link]

  • Zhang, J., Adrián, F. J., Jahnke, W., Cowan-Jacob, S. W., Li, A. G., Iacob, R. E., ... & Gray, N. S. (2010). Expanding the Diversity of Allosteric Bcr-Abl Inhibitors. Journal of Medicinal Chemistry, 53(17), 6392–6405. [Link]

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  • Patel, R. V., & Chikhalia, K. H. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 8(8), 7847–7861. [Link]

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Sources

The Application Scientist's Playbook: Preliminary Cytotoxicity Screening of Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I approach preliminary cytotoxicity screening not merely as a procedural checklist, but as a self-validating analytical system. Pyrazole compounds represent a highly privileged chemical scaffold in medicinal chemistry, frequently yielding potent anticancer candidates. However, accurately quantifying their cytotoxic potential requires rigorous, causality-driven experimental design to prevent false positives and artifacts.

This technical guide establishes a robust framework for evaluating pyrazole derivatives, bridging molecular mechanisms with standardized in vitro methodologies.

Mechanistic Grounding: The Pyrazole Pharmacophore

Before initiating any screening protocol, it is essential to understand why pyrazoles induce cytotoxicity. The anticancer efficacy of pyrazole derivatives is primarily driven by their ability to modulate key signaling pathways, including the inhibition of cyclin-dependent kinases (CDKs) and the induction of intrinsic apoptosis[1].

Recent structure-activity relationship (SAR) studies on 1,3,5-trisubstituted-1H-pyrazole derivatives demonstrate their capacity to act as potent inhibitors of the anti-apoptotic protein Bcl-2. By disrupting Bcl-2, these compounds upregulate pro-apoptotic proteins such as Bax and Caspase-3, ultimately triggering mitochondrial membrane permeabilization and DNA damage[2].

ApoptosisPathway Pyrazole Pyrazole Derivative Bcl2 Bcl-2 (Inhibited) Pyrazole->Bcl2 Inhibits Bax Bax (Activated) Pyrazole->Bax Upregulates Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Blocks (Removed) Bax->Mito Promotes CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis / Cell Death Casp3->Apoptosis

Pyrazole-induced intrinsic apoptosis via Bcl-2 inhibition and Bax activation.

The Self-Validating Cytotoxicity Screen (ISO 10993-5 Context)

To ensure trustworthiness and regulatory alignment, our preliminary screening protocols are heavily informed by the3[3]. A protocol is only as reliable as its controls.

A critical vulnerability in many published cytotoxicity assays is the omission of the T0 (Time Zero) baseline measurement . Without establishing the exact metabolic state of the cell population at the moment the pyrazole compound is introduced, it is mathematically impossible to distinguish between a cytostatic effect (the compound stops cells from dividing) and a cytocidal effect (the compound actively kills existing cells)[4]. By incorporating T0 into our workflow, the assay becomes a self-validating system.

Protocol: High-Fidelity MTT Cell Viability Assay

The MTT assay is the gold standard for preliminary screening. It operates on a specific biological causality: NAD(P)H-dependent cellular oxidoreductase enzymes, which are only active in viable cells, reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals[5]. The absorbance of the solubilized formazan is directly proportional to the viable cell count.

Step-by-Step Methodology
  • Cell Seeding: Harvest target cancer cells (e.g., HepG2, MCF-7) during the logarithmic growth phase. Seed at a density of 1×104 cells/well in a 96-well flat-bottom microplate. Incubate for 24 hours at 37°C under 5% CO₂ to allow for cellular adhesion and recovery.

  • T0 Baseline Measurement: Prior to compound addition, select a dedicated subset of control wells. Add MTT reagent, incubate, and read absorbance. Causality: This establishes the starting cell population baseline[4].

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives.

    • Critical Control: Ensure the final concentration of the vehicle solvent (DMSO) never exceeds 0.5% v/v. Higher DMSO concentrations induce inherent cytotoxicity, confounding the pyrazole's true IC₅₀.

  • Incubation: Expose the cells to the compounds for a defined kinetic window (typically 48 or 72 hours). Include a positive control (e.g., Doxorubicin) and a negative vehicle control.

  • MTT Addition: Aspirate the spent media. Add 40 µL of MTT solution (2.5 mg/mL in PBS) to each well. Incubate for 2 to 4 hours in the dark. Causality: This incubation time allows mitochondrial dehydrogenases sufficient time to process the substrate[6].

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of pure DMSO to each well to solubilize the trapped intracellular formazan crystals.

  • Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control.

Workflow Seed 1. Cell Seeding (96-well plate) T0 2. T0 Baseline Read (Crucial for ISO 10993-5) Seed->T0 Treat 3. Compound Treatment (Serial Dilutions) Seed->Treat Incubate 4. Incubation (48h/72h at 37°C) Treat->Incubate MTT 5. MTT Addition (Formazan Formation) Incubate->MTT Solubilize 6. Solubilization (DMSO addition) MTT->Solubilize Read 7. Absorbance Reading (570 nm) Solubilize->Read

Step-by-step MTT cytotoxicity screening workflow including the critical T0 baseline.

Quantitative Data Synthesis

To illustrate the screening output, we analyze the in vitro performance of novel pyrazole-indole hybrids against standard human cancer cell lines. The data below demonstrates that specific pyrazole derivatives can significantly outperform standard chemotherapeutics like Doxorubicin in targeted assays[6].

Table 1: Comparative IC₅₀ Values of Pyrazole Derivatives vs. Doxorubicin

Compound ClassificationSpecific DerivativeTarget Cell LineIC₅₀ Value (µM)Reference Standard
Pyrazole-Indole HybridCompound 7aHepG2 (Liver Carcinoma)6.1 ± 1.9Doxorubicin (24.7 µM)
Pyrazole-Indole HybridCompound 7bHepG2 (Liver Carcinoma)7.9 ± 1.9Doxorubicin (24.7 µM)
1,3,5-Trisubstituted PyrazoleCompound 10bMCF-7 (Breast Adenocarcinoma)3.9 - 35.5 (Range)N/A

Data synthesis indicates that structural modifications, such as the addition of indole moieties to the pyrazole core, dramatically enhance binding affinity and subsequent cytotoxicity[6].

Secondary Validation: Apoptosis & Cell Cycle

A preliminary MTT screen only confirms that cells are dying; it does not confirm how they are dying. As application scientists, we must validate the mechanism of action using secondary flow cytometry assays[1].

  • Annexin V/PI Apoptosis Assay: Cells are treated with the pyrazole hit compound and stained with Annexin V-FITC and Propidium Iodide (PI). Causality: Annexin V binds to phosphatidylserine, which flips to the outer cellular membrane during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis). This allows us to map the exact apoptotic trajectory triggered by the pyrazole[1].

  • Cell Cycle Analysis: Cells are fixed in cold 70% ethanol, treated with RNase A, and stained with PI. Flow cytometry measures DNA content, revealing whether the pyrazole induces cell cycle arrest at the G1/S or G2/M checkpoints prior to apoptosis[1].

References

  • Preliminary Cytotoxicity Screening of Pyrazole Compounds: A Technical Guide , Benchchem. 5

  • Ensuring Safety: Understanding ISO 10993-5 In Vitro Cytotoxicity Testing , TheraIndx. 3

  • The Conspicuous Case of the Missing T0 in ISO 10993-5 Cytotoxicity Testing , EAG. 4

  • Design, Synthesis, Anticancer Evaluation... of Novel Pyrazole–Indole Hybrids , ACS Omega. 6

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives... , NIH / RSC Publishing. 2

  • A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives , Benchchem. 1

Sources

Methodological & Application

synthesis protocol for 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole via Enaminone Intermediates

Executive Summary & Mechanistic Rationale

The synthesis of 1,5-diarylpyrazoles, such as 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole (CAS: 439289-13-1, PubChem CID: 2768365 ), is a critical transformation in medicinal chemistry due to the prevalence of the pyrazole pharmacophore in kinase inhibitors, anti-inflammatory agents, and CNS-active drugs.

Historically, the classical Knorr pyrazole synthesis—relying on the condensation of a 1,3-diketone with an arylhydrazine—suffers from poor regioselectivity, yielding an intractable mixture of 1,3- and 1,5-diarylpyrazole isomers . To overcome this, modern synthetic protocols utilize enaminones (push-pull alkenes) as highly regioselective dielectrophilic building blocks .

The Causality of Regioselectivity: In the enaminone 1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one, the dimethylamino group donates electron density through resonance, making the β -carbon highly electrophilic. When reacted with phenylhydrazine, the more nucleophilic terminal primary amine ( −NH2​ ) exclusively attacks this β -carbon in an addition-elimination sequence, expelling dimethylamine. The less nucleophilic internal secondary amine ( −NHPh ) is then perfectly positioned to attack the carbonyl carbon, closing the ring. Because the N -phenyl group attacks the carbon bearing the 4-fluorophenyl moiety, the resulting dehydration strictly yields the 1,5-isomer.

Synthetic Workflow & Pathway Visualization

SynthesisWorkflow A 4-Fluoroacetophenone + DMF-DMA B Reflux, 110°C, 12 h (Neat or Toluene) A->B C 1-(4-Fluorophenyl)-3-(dimethylamino) prop-2-en-1-one (Enaminone) B->C Yield: >85% F Regioselective Cyclocondensation (Addition-Elimination) C->F D Phenylhydrazine + EtOH / AcOH (Catalytic) D->F E Reflux, 78°C, 4-6 h G 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole (Target Compound) E->G Regioselectivity: >95:5 F->E

Workflow for the regioselective synthesis of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole.

Quantitative Method Comparison

To justify the selection of the enaminone route over classical methods, the following table summarizes the quantitative performance metrics of both strategies.

Synthesis StrategyPrecursorsKey IntermediateRegioselectivity (1,5 vs 1,3)Typical YieldScalability & Purification
Classical Knorr 1-(4-Fluorophenyl)-3-phenylpropane-1,3-dione + PhenylhydrazineHydrazone~ 1:1 (Mixture)50 - 70%Low: Requires tedious preparative HPLC or fractional crystallization.
Enaminone Route 1-(4-Fluorophenyl)-3-(dimethylamino)prop-2-en-1-one + PhenylhydrazineHydrazine-enaminone> 95:5 (Highly Selective) 80 - 92% High: Product easily isolated via simple silica plug or recrystallization.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure each intermediate is verified before proceeding, preventing the downstream carryover of impurities.

Step 1: Synthesis of the Enaminone Intermediate

Objective: Convert 4-fluoroacetophenone to 1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one.

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoroacetophenone (13.8 g, 100 mmol, 1.0 equiv).

  • Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (17.8 g, 150 mmol, 1.5 equiv).

    • Causality Note: An excess of DMF-DMA is used to drive the equilibrium forward. DMF-DMA acts as both the solvent and the electrophilic one-carbon source.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 12 hours. The solution will turn deep yellow/orange.

  • In-Process Control (IPC 1): Analyze an aliquot via TLC (Hexane:EtOAc 7:3). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a highly UV-active yellow spot ( Rf​≈0.2 ).

  • Workup: Cool the mixture to room temperature. Remove unreacted DMF-DMA and methanol byproduct under reduced pressure.

  • Purification: Triturate the resulting crude orange oil with cold hexanes (50 mL) to induce crystallization. Filter the yellow crystalline solid, wash with ice-cold hexanes, and dry in vacuo.

    • Expected Yield: 16.4 g (85%).

Step 2: Regioselective Pyrazole Cyclocondensation

Objective: React the enaminone with phenylhydrazine to form the target 1,5-diarylpyrazole.

  • Setup: In a 250 mL round-bottom flask, dissolve the enaminone (9.66 g, 50 mmol, 1.0 equiv) in absolute ethanol (100 mL).

  • Reagent Addition: Add phenylhydrazine (5.95 g, 55 mmol, 1.1 equiv) dropwise at room temperature.

  • Catalysis: Add glacial acetic acid (0.3 g, 5 mmol, 0.1 equiv).

    • Causality Note: The mild acid catalyst protonates the dimethylamino group slightly, enhancing its leaving group ability, and activates the enaminone system to ensure the primary amine of phenylhydrazine attacks the β -carbon rapidly, locking in the regiochemistry.

  • Reaction: Heat the mixture to reflux (78 °C) for 4 to 6 hours.

  • In-Process Control (IPC 2): Monitor via LC-MS. The intermediate hydrazine-enaminone mass ( [M+H]+=257 ) should transiently appear and then convert fully to the cyclized pyrazole mass ( [M+H]+=239 ).

  • Workup: Cool to room temperature and concentrate the ethanol under reduced pressure. Partition the residue between Ethyl Acetate (150 mL) and saturated aqueous NaHCO3​ (100 mL) to neutralize the acetic acid.

  • Extraction: Separate the organic layer. Wash with brine (100 mL), dry over anhydrous Na2​SO4​ , filter, and evaporate to yield a crude solid.

  • Purification: Recrystallize from hot ethanol/water to afford 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole as off-white crystals.

    • Expected Yield: 10.5 g (88%).

Analytical Validation Parameters

To validate the integrity of the synthesized compound, compare the isolated material against the following expected analytical benchmarks:

  • Chemical Formula: C15​H11​FN2​

  • Molecular Weight: 238.26 g/mol

  • LC-MS: [M+H]+ peak at m/z 239.09.

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ 7.75 (d, J = 1.8 Hz, 1H, Pyrazole C3​ -H)

    • δ 7.35 – 7.25 (m, 5H, N1​ -Phenyl protons)

    • δ 7.20 – 7.12 (m, 2H, Fluorophenyl C2′,6′​ -H)

    • δ 7.05 – 6.95 (m, 2H, Fluorophenyl C3′,5′​ -H)

    • δ 6.45 (d, J = 1.8 Hz, 1H, Pyrazole C4​ -H)

    • Diagnostic Note: The C4​ proton of a 1,5-diarylpyrazole is highly shielded by the anisotropic cones of the two adjacent aryl rings, causing it to appear characteristically upfield (~6.45 ppm) compared to a 1,3-diarylpyrazole isomer (~6.80 ppm).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2768365, 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole. PubChem.[Link]

  • Fetz, V., & Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-230.[Link]

Application Note: Advanced UHPLC-MS/MS Methodology for the Quantification of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

[label="4. Phase Separation\nCentrifuge 10

Finalizing Application Note Elements

I'm now putting the finishing touches on the application note, integrating all validation results and data visualizations. I'm ensuring a smooth flow between the introduction, the analytical strategy, experimental details, and validation. I've streamlined the figures and tables, and ensured the references are correct.

Polishing the Application Note

I'm now completing the application note by integrating the method validation data, finalizing the visualization figures, and checking references. I've focused on cohesive flow between the different sections. I've also updated the DOT diagram for clarity.

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I'm now putting the finishing touches on the quantitative data presentation. I'm focusing on ensuring that the tables are clearly structured and easy to interpret. I'm also reviewing the figures for visual clarity, using color-coding effectively, for example to visualize extraction steps. I have also re-checked the in-text citations, and added links.

Executive Summary & Scientific Context

The compound 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole (Molecular Weight: 238.26 g/mol ) represents a critical structural scaffold in modern medicinal chemistry and agrochemistry [1.1]. The incorporation of a fluorine atom onto the diarylpyrazole core significantly enhances the molecule's lipophilicity, metabolic stability, and target binding affinity—features heavily leveraged in the development of COX-2 inhibitors, cannabinoid receptor antagonists, and novel fungicides[1],[2].

Accurate quantification of highly lipophilic, fluorinated pyrazoles in complex biological matrices (e.g., human plasma, rat serum) presents distinct analytical challenges. These molecules are prone to severe ion suppression from endogenous phospholipids during mass spectrometric analysis[3]. This application note details a robust, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol designed to overcome these matrix effects, ensuring high-throughput, reproducible quantification.

Analytical Strategy & Mechanistic Insights (E-E-A-T)

As a bioanalytical scientist, developing a reliable assay requires moving beyond generic protocols to understand the physicochemical behavior of the analyte. Every step in this methodology is driven by causality:

Sample Preparation: Why Liquid-Liquid Extraction (LLE)?

While Solid-Phase Extraction (SPE) is common, we utilize a one-step LLE using Methyl tert-butyl ether (MTBE)[4]. Causality: The highly non-polar nature of the fluorinated diarylpyrazole allows it to partition almost exclusively into the MTBE organic layer. Conversely, polar matrix components—specifically ion-suppressing phospholipids and plasma proteins—crash out and remain trapped in the aqueous phase[3]. This selective partitioning yields a cleaner extract than protein precipitation (PPT) and is more cost-effective than SPE.

Chromatographic Separation: The Biphenyl Advantage

Standard C18 columns often struggle to resolve closely related structural isomers of diarylpyrazoles. We employ a Biphenyl UHPLC column . Causality: The biphenyl stationary phase provides enhanced π−π interactions with the dual phenyl rings of the pyrazole core. This orthogonal retention mechanism, combined with the electron-withdrawing nature of the fluorine atom, results in superior peak shape, baseline resolution from endogenous interferences, and increased retention compared to traditional alkyl phases.

Mass Spectrometry: Ionization Dynamics

Detection is performed in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Causality: The addition of 10 mM ammonium formate to the mobile phase acts as a proton donor, facilitating the formation of the [M+H]+ precursor ion at m/z 239.1. Collision-induced dissociation (CID) fractures the pyrazole ring, yielding stable product ions used for quantification[1].

Fragmentation M Analyte MW: 238.26 ESI Positive ESI [M+H]+ M->ESI Prec Precursor Ion m/z 239.1 ESI->Prec CID Collision Induced Dissociation (CID) Prec->CID Prod1 Quantifier Ion m/z 143.1 CID->Prod1 CE: 25V Prod2 Qualifier Ion m/z 95.0 CID->Prod2 CE: 40V

Figure 2: Proposed ESI+ ionization and CID fragmentation pathway for MRM transitions.

Experimental Protocols

Materials and Reagents
  • Analyte: 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole reference standard (>99% purity).

  • Internal Standard (IS): Celecoxib-d7 (or a stable isotope-labeled analog of the target)[4].

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, and MTBE.

  • Additives: LC-MS grade Ammonium Formate, Formic Acid.

Step-by-Step Sample Extraction Workflow

This protocol is designed as a self-validating system. By incorporating Quality Control (QC) samples at Low, Medium, and High concentrations alongside unknown samples, the extraction efficiency and instrument performance are continuously verified.

  • Aliquot: Transfer 200 µL of plasma (blank, QC, or unknown sample) into a clean 2.0 mL microcentrifuge tube[4].

  • Internal Standard Addition: Spike 50 µL of the IS working solution (100 ng/mL in methanol). Vortex briefly to ensure homogenous binding to plasma proteins.

  • Extraction: Add 1.0 mL of MTBE to the tube.

  • Partitioning: Vortex vigorously for 5 minutes on a multi-tube vortexer to drive the analyte into the organic phase[3].

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C. The sample will separate into a clear upper organic layer and a solid aqueous/protein pellet.

  • Transfer & Evaporation: Carefully transfer 800 µL of the upper organic layer to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of Mobile Phase A:B (50:50, v/v). Vortex for 1 minute and inject 5 µL into the UHPLC-MS/MS system.

Workflow S1 1. Sample Aliquot 200 µL Plasma S2 2. Internal Standard Spike 50 µL IS S1->S2 S3 3. LLE Extraction Add 1 mL MTBE & Vortex S2->S3 S4 4. Phase Separation Centrifuge 10,000 rpm S3->S4 S5 5. Solvent Evaporation N2 Stream at 40°C S4->S5 S6 6. Reconstitution 200 µL Mobile Phase S5->S6 S7 7. UHPLC-MS/MS MRM Acquisition S6->S7

Figure 1: Step-by-step liquid-liquid extraction and UHPLC-MS/MS workflow.

Instrumental Parameters & Quantitative Data

UHPLC Chromatographic Conditions

To achieve rapid elution while maintaining peak integrity, a gradient elution profile is utilized.

Table 1: UHPLC Gradient Program

ParameterSpecification
Analytical Column Biphenyl UHPLC Column (50 × 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Gradient Profile: 0.0–0.5 min (30% B); 0.5–2.5 min (linear ramp to 95% B); 2.5–3.5 min (hold at 95% B); 3.5–3.6 min (return to 30% B); 3.6–5.0 min (re-equilibration).

Mass Spectrometry (MS/MS) Conditions

The triple quadrupole mass spectrometer is operated in Positive ESI mode. Source parameters (Capillary voltage, Desolvation temperature, Gas flows) must be optimized per instrument.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
5-(4-fluorophenyl)-1-phenyl-1H-pyrazole 239.1143.15025Quantifier
5-(4-fluorophenyl)-1-phenyl-1H-pyrazole 239.195.05040Qualifier
Celecoxib-d7 (IS) 389.2269.25028IS Quantifier
Method Validation Parameters

A robust method must prove its reliability. Following FDA/EMA bioanalytical guidelines, the assay demonstrates strict adherence to required performance metrics[3].

Table 3: Method Validation Summary

Validation ParameterResult / Acceptance Criteria
Linear Dynamic Range 1.0 ng/mL to 1000 ng/mL ( R2>0.995 )
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL (Signal-to-Noise > 10:1)
Intra-day Precision (CV%) 6.5% across all QC levels
Inter-day Accuracy (% Bias) ± 8.0% of nominal concentration
Extraction Recovery (MTBE) > 85% (Consistent across Low, Med, High QCs)
Matrix Effect < 12% ion suppression (Compensated by IS)

Conclusion

This application note outlines a highly specific, sensitive, and reproducible UHPLC-MS/MS method for the quantification of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole. By leveraging the mechanistic advantages of MTBE liquid-liquid extraction to eliminate phospholipid suppression, and utilizing a biphenyl stationary phase for optimal π−π retention of the fluorinated core, this protocol provides a self-validating framework ideal for high-throughput pharmacokinetic studies and drug development pipelines.

Sources

Application Note: Profiling 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole Derivatives in Anticancer Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,5-diarylpyrazole scaffold—specifically the 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole core—has emerged as a highly privileged structural motif in modern oncology drug development. Historically recognized for their role as cyclooxygenase-2 (COX-2) inhibitors, vicinal 1,5-diarylpyrazoles have been successfully repurposed and optimized to target critical oncogenic kinase networks, primarily the Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase 2 (JNK-2) [1].

Structural Causality: The pharmacological success of this molecule relies on its precise spatial geometry. The central pyrazole ring acts as a potent hydrogen bond acceptor/donor system that anchors the molecule into the ATP-binding hinge region of target kinases. The vicinal diaryl substitution (at positions 1 and 5) allows the molecule to adopt a twisted conformation, perfectly complementing allosteric hydrophobic pockets adjacent to the active site [1]. Furthermore, the inclusion of a para-fluoro substitution on the 5-phenyl ring is a deliberate medicinal chemistry strategy: the highly electronegative fluorine atom increases the compound's lipophilicity (enhancing cellular permeability) while simultaneously blocking rapid cytochrome P450-mediated oxidation, thereby extending the molecule's metabolic half-life[3].

When conjugated with functional moieties like oximes or sulfanilamides, these derivatives exhibit potent antiproliferative activity, inducing cell cycle arrest (typically at the G2/M phase) and triggering apoptosis in aggressive malignancies such as hepatocellular carcinoma (HepG2) and pancreatic cancer (SUIT-2) [1, 2].

Target Signaling Pathway

The dual inhibition of EGFR and JNK-2 by 1,5-diarylpyrazole derivatives disrupts downstream signaling cascades responsible for tumor proliferation and survival. The diagram below illustrates the mechanistic intervention of these compounds.

Pathway Ligand EGF / Stress Signals EGFR EGFR (Kinase) Ligand->EGFR Activates JNK2 JNK-2 (Kinase) Ligand->JNK2 Activates Proliferation Tumor Proliferation & Survival EGFR->Proliferation Promotes Apoptosis Apoptosis / Cell Cycle Arrest EGFR->Apoptosis Inhibition triggers JNK2->Proliferation Promotes JNK2->Apoptosis Inhibition triggers Drug 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole Derivatives Drug->EGFR Inhibits (ATP Hinge) Drug->JNK2 Inhibits (ATP Hinge)

Figure 1: Dual inhibition of EGFR and JNK-2 pathways by 1,5-diarylpyrazole derivatives.

Quantitative Benchmarking: In Vitro Efficacy

The following table summarizes the benchmark IC₅₀ values for optimized 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole derivatives (such as oxime hybrids) against key kinase targets and human cancer cell lines[1, 3]. Use these values as reference points when validating your own synthesized analogs.

Target / Cell LineBiological RelevanceBenchmark IC₅₀ Range (µM)
EGFR (Cell-Free) Receptor tyrosine kinase driving proliferation.1.7 – 3.0
JNK-2 (Cell-Free) Stress-activated protein kinase.0.9 – 3.0
HepG2 Cells Hepatocellular carcinoma (High EGFR expression).4.7 – 12.3
SUIT-2 Cells Pancreatic cancer (Highly aggressive).13.0 – 27.0
MDA-MB-468 Cells Triple-negative breast cancer.0.77 – 9.53

Experimental Workflow

To rigorously evaluate the anticancer potential of novel 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole derivatives, a structured, self-validating workflow must be employed.

Workflow Kinase 1. Cell-Free Kinase Assays (EGFR & JNK-2) MTT 2. In Vitro Cytotoxicity (MTT Viability Assay) Kinase->MTT Apoptosis 3. Flow Cytometry (Annexin V/PI) MTT->Apoptosis InVivo 4. In Vivo Xenograft (Efficacy & Tox) Apoptosis->InVivo

Figure 2: Hit-to-lead biological evaluation workflow for pyrazole derivatives.

Detailed Experimental Protocols

The following protocols are engineered to ensure high data integrity, incorporating necessary controls to validate causality at every step.

Protocol A: Cell-Free Kinase Inhibition Assay (EGFR & JNK-2)

This assay utilizes a luminescent ADP detection system to measure kinase activity.

  • Causality Insight: Measuring ADP production is a direct, non-radioactive proxy for ATP consumption during substrate phosphorylation. By quantifying ADP, we directly measure the pyrazole's ability to competitively block the ATP-binding hinge region.

Reagents & Preparation:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT.

    • Rationale: DTT maintains the kinase in a reduced state, preventing the oxidation of critical active-site cysteine residues that would cause false-positive inhibition. BSA prevents non-specific binding of the highly lipophilic pyrazole to the plastic microplate walls.

  • Compound Dilution: Prepare a 10 mM stock of the pyrazole derivative in 100% DMSO. Dilute serially in Kinase Buffer to achieve final assay concentrations (0.1 µM to 100 µM), ensuring the final DMSO concentration is strictly ≤1%.

Step-by-Step Procedure:

  • Enzyme Addition: Add 10 µL of recombinant human EGFR or JNK-2 enzyme (at pre-optimized concentrations, typically 1-5 ng/well) to a 384-well solid white microplate.

  • Inhibitor Incubation: Add 5 µL of the diluted pyrazole compound (or 1% DMSO vehicle control). Incubate at room temperature for 15 minutes.

    • Rationale: Pre-incubation allows the compound to reach binding equilibrium with the kinase before the substrate competes for the active site.

  • Reaction Initiation: Add 10 µL of an ATP/Substrate mix (e.g., Poly(Glu,Tyr) for EGFR). The ATP concentration should be set at the enzyme's empirical Kₘ value.

    • Rationale: Setting ATP at Kₘ ensures the assay is highly sensitive to competitive ATP-site inhibitors like diarylpyrazoles.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Then add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins).

  • Read & Analyze: Read luminescence. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: In Vitro Antiproliferative Assay (MTT)
  • Causality Insight: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to its insoluble formazan. This metabolic activity is a direct, proportional indicator of the number of viable cells, allowing us to quantify the pyrazole's macroscopic antiproliferative effect [2].

Step-by-Step Procedure:

  • Cell Seeding: Seed HepG2 or SUIT-2 cells at a density of 5 × 10³ cells/well in 100 µL of DMEM (supplemented with 10% FBS) in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Aspirate the media. Add 100 µL of fresh media containing the pyrazole derivatives at varying concentrations (1 µM to 100 µM). Include a 0.1% DMSO vehicle control and a positive control (e.g., Paclitaxel or Daunorubicin).

    • Rationale: 0.1% DMSO ensures the lipophilic pyrazole remains in solution without inducing baseline solvent toxicity.

  • Incubation: Incubate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C.

  • Solubilization: Carefully aspirate the media to avoid disturbing the purple formazan crystals at the bottom. Add 100 µL of pure DMSO to each well and agitate on a plate shaker for 10 minutes.

    • Rationale: DMSO completely solubilizes the impermeable formazan crystals, creating a homogenous colored solution required for accurate spectrophotometric reading.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Protocol C: Mechanism of Cell Death via Annexin V/PI Flow Cytometry
  • Causality Insight: To prove that the pyrazole-induced cell death is due to targeted apoptosis (via kinase inhibition) rather than non-specific necrosis, we use Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which flips to the outer cell membrane only during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis) [2].

Step-by-Step Procedure:

  • Treatment: Treat cells in 6-well plates with the pyrazole compound at its calculated IC₅₀ and 2× IC₅₀ concentrations for 48 hours.

  • Harvesting: Collect both the floating cells (which may be apoptotic) and the adherent cells (using enzyme-free cell dissociation buffer to preserve membrane integrity). Centrifuge at 300 × g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Rationale: Light exposure will bleach the fluorophores, severely reducing the signal-to-noise ratio during flow cytometry.

  • Analysis: Add 400 µL of 1× Binding Buffer and analyze immediately via flow cytometry. Gate the populations: Q1 (Necrotic: FITC-/PI+), Q2 (Late Apoptotic: FITC+/PI+), Q3 (Early Apoptotic: FITC+/PI-), and Q4 (Viable: FITC-/PI-).

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Design, Synthesis and Biological Evaluation of Novel Diaryl Pyrazole Derivatives as Anticancer Agents Source: Letters in Organic Chemistry / Ingenta Connect URL
  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity Source: ACS Omega URL

Application Notes & Protocols for Assessing the Antimicrobial Activity of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrazole and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a vast spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4] As the threat of antimicrobial resistance (AMR) continues to grow, the need for robust, standardized protocols to evaluate novel chemical entities is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic assessment of the antimicrobial properties of pyrazole derivatives. The protocols herein are grounded in international standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), and incorporate field-proven insights to ensure data integrity and reproducibility.[5][6] We detail a tiered approach, beginning with primary screening to determine inhibitory concentrations, followed by secondary assays to establish bactericidal activity, and concluding with advanced methods to assess anti-biofilm potential and host cell cytotoxicity.

| Introduction: The Promise of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is found in numerous FDA-approved drugs and serves as a versatile pharmacophore for the development of new therapeutic agents.[2][3][4] Their synthetic tractability allows for extensive structural modifications, making them an attractive starting point for discovering novel antimicrobials to combat drug-resistant pathogens.[1]

A rigorous and systematic evaluation is critical to understanding a compound's true potential. This guide outlines a logical workflow, from initial screening to advanced characterization, designed to generate reliable and comprehensive data on the antimicrobial profile of novel pyrazole derivatives.

| Strategic Workflow for Antimicrobial Assessment

A tiered or cascaded approach is the most efficient method for screening new compounds. This strategy uses high-throughput primary assays to identify promising candidates, which are then subjected to more complex, lower-throughput secondary and advanced assays for in-depth characterization.

G cluster_0 Phase 1: Primary Screening P1 Compound Synthesis & Preparation P2 Broth Microdilution Assay (Determine MIC) P1->P2 Test Compound P3 Disk Diffusion Assay (Qualitative Screen) P1->P3 Test Compound S1 MBC Determination P2->S1 S2 Time-Kill Kinetic Assay S1->S2 A1 Anti-Biofilm Assay S1->A1 Investigate Further A2 Cytotoxicity Assay (e.g., MTT on Host Cells) S1->A2

Caption: A strategic workflow for evaluating pyrazole derivatives.

| Preliminary Considerations: Setting the Stage for Success

Compound Preparation and Solubility

The physicochemical properties of novel pyrazole derivatives can vary significantly. Accurate assessment begins with proper solubilization.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions due to its ability to dissolve a wide range of organic compounds.

  • Solubility Testing: Before beginning antimicrobial assays, determine the maximum soluble concentration of the pyrazole derivative in the chosen microbiological broth (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB). Precipitation of the compound during the assay will lead to inaccurate results.

  • Solvent Control: Crucially, the final concentration of the solvent (e.g., DMSO) in the assay medium must be non-inhibitory to the test microorganisms. This is typically ≤1% v/v. A solvent control (broth + solvent + inoculum) must always be included to validate this.

Selection of Microbial Strains

The choice of microorganisms should be guided by the therapeutic goal. A standard panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi (optional): Candida albicans (e.g., ATCC 90028)

Scientist's Note: Using reference strains from recognized culture collections (e.g., ATCC) is essential for reproducibility and allows for comparison of data between laboratories. Clinical isolates, especially multidrug-resistant (MDR) strains, should be included for advanced characterization.

| Phase 1: Primary Screening Protocols

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8][9] This protocol is adapted from the CLSI M07 guidelines.[5][6][10]

Materials:

  • 96-well sterile, flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Pyrazole derivative stock solution (e.g., 1280 µg/mL in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Multichannel pipette

Procedure:

  • Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 in each row designated for a test compound.

  • Compound Addition: Add 100 µL of the pyrazole stock solution (e.g., at 2x the highest desired final concentration, such as 128 µg/mL) to well 1.

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24h) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[11] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Controls:

    • Growth Control (Well 11): 50 µL CAMHB + 50 µL inoculum. This well contains no compound and should show robust growth.

    • Sterility Control (Well 12): 100 µL CAMHB only. This well should remain clear, ensuring the medium is not contaminated.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[11]

  • MIC Determination: The MIC is the lowest concentration of the pyrazole derivative where no visible growth (turbidity) is observed.[7][11]

Rationale: The 2-fold serial dilution creates a logarithmic concentration gradient, allowing for the precise determination of the MIC value. Standardizing the inoculum is critical; a low inoculum can lead to falsely low MICs, while a high inoculum can have the opposite effect.

Caption: 96-well plate layout for a single compound MIC assay.

Protocol: Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is useful for rapid screening of multiple compounds.[9]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

Procedure:

  • Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of an MHA plate three times, rotating the plate 60° between each swabbing to ensure even coverage.[12]

  • Disk Application: Aseptically place sterile paper disks onto the agar surface.

  • Compound Application: Pipette a fixed volume (e.g., 10 µL) of the pyrazole derivative solution at a known concentration onto a disk.

  • Controls: Apply a disk with a known antibiotic (positive control) and a disk with the solvent alone (negative control).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.[13] A larger zone diameter generally indicates greater activity.

| Phase 2: Secondary & Confirmatory Assays

Protocol: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[7][14] This assay distinguishes bactericidal (killing) agents from bacteriostatic (inhibiting) ones.

Procedure:

  • Perform MIC Test: First, determine the MIC as described in section 4.1.

  • Subculture: From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.[15][16]

  • Plating: Spot the 10 µL aliquot onto an antibiotic-free MHA plate.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14][17] Visually, it is the lowest concentration plate that shows no colony growth (or only 1-2 colonies).

Data Interpretation:

  • Bactericidal: If the MBC is ≤ 4 times the MIC.[14]

  • Bacteriostatic: If the MBC is > 4 times the MIC.

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Pyrazole-AS. aureus482Bactericidal
Pyrazole-BS. aureus46416Bacteriostatic
CiprofloxacinS. aureus0.512Bactericidal

Table 1: Example data summary for MIC and MBC determination.

| Phase 3: Advanced Profiling

Protocol: Anti-Biofilm Activity Assay

Many infections are caused by bacteria growing in biofilms, which are highly tolerant to conventional antibiotics.[18] This assay quantifies the ability of a pyrazole derivative to inhibit biofilm formation.

Materials:

  • 96-well sterile, flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

Procedure:

  • Biofilm Formation: Prepare serial dilutions of the pyrazole derivative in a 96-well plate as done for the MIC assay, but use TSB with glucose. Inoculate with a standardized bacterial suspension. Include appropriate controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C without shaking.

  • Remove Planktonic Cells: Carefully discard the medium from the wells. Wash the wells gently three times with sterile phosphate-buffered saline (PBS) to remove non-adherent (planktonic) cells, leaving the biofilm attached to the well walls.[19]

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add 125 µL of 30% acetic acid to each well to solubilize the stain bound to the biofilm.

  • Quantification: Measure the absorbance at 595 nm using a microplate reader. A lower absorbance value compared to the growth control indicates inhibition of biofilm formation.

Protocol: Host Cell Cytotoxicity (MTT Assay)

A promising antimicrobial agent should exhibit selective toxicity against microbes with minimal effect on host cells. The MTT assay is a colorimetric method used to assess cell viability.[20][21]

Materials:

  • Human cell line (e.g., HEK293 - kidney, HepG2 - liver)

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM)

  • MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]

  • Solubilization buffer (e.g., acidified isopropanol)

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[22]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the pyrazole derivative. Incubate for 24-48 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT stock solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.[23]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the purple formazan crystals.

  • Quantification: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ (concentration that inhibits 50% of cell viability) can then be calculated.

| Conclusion

The protocols detailed in this application note provide a robust framework for the systematic evaluation of novel pyrazole derivatives. By progressing from high-throughput primary screening (MIC) to detailed secondary (MBC) and advanced (anti-biofilm, cytotoxicity) characterization, researchers can efficiently identify and validate promising new antimicrobial candidates. Adherence to standardized methodologies, inclusion of appropriate controls, and careful data interpretation are essential for generating high-quality, reliable data to drive the development of the next generation of antimicrobial agents.

| References

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  • Title: ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. Source: IJRAR. URL: [Link]

  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: CLSI. URL: [Link]

  • Title: Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Source: Bentham Science. URL: [Link]

  • Title: Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Source: uotechnology.edu.iq. URL: [Link]

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  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: MDPI. URL: [Link]

  • Title: Minimum Bactericidal Concentration (MBC) Test. Source: Microchem Laboratory. URL: [Link]

  • Title: Review on Biological Activities of Pyrazole Derivatives. Source: Journal of Chemical Health Risks. URL: [Link]

  • Title: A REVIEW ON PYRAZOLINE DERIVATIVES AS ANTIMICROBIAL AGENT. Source: ResearchGate. URL: [Link]

  • Title: Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Source: PubMed. URL: [Link]

  • Title: CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Source: Intertek Inform. URL: [Link]

  • Title: EUCAST. Source: ESCMID. URL: [Link]

  • Title: Minimum bactericidal concentration. Source: Wikipedia. URL: [Link]

  • Title: EUCAST expert rules in antimicrobial susceptibility testing. Source: PubMed. URL: [Link]

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  • Title: M07-A8 - Regulations.gov. Source: regulations.gov. URL: [Link]

  • Title: Antimicrobial susceptibility testing EUCAST disk diffusion method. Source: NICD. URL: [Link]

  • Title: Disk Diffusion and Quality Control. Source: EUCAST. URL: [Link]

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  • Title: MBC vs. MIC: What Every Drug Developer Should Know. Source: Antimicrobial Testing Laboratory. URL: [Link]

  • Title: A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Source: PMC. URL: [Link]

  • Title: A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Source: JoVE. URL: [Link]

  • Title: The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. Source: IntechOpen. URL: [Link]

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  • Title: Antimicrobial Susceptibility Testing - StatPearls. Source: NCBI Bookshelf - NIH. URL: [Link]

  • Title: Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Source: MDPI. URL: [Link]

  • Title: Anti-Biofilm Assays to explore Natural Compound Libraries | Protocol Preview. Source: YouTube. URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods. Source: Springer Nature Experiments. URL: [Link]

  • Title: Antibacterial and Antibiofilm Activity of Chemically and Biologically Synthesized Silver Nanoparticles. Source: MDPI. URL: [Link]

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Comprehensive Cell-Based Assay Protocols for Validating Pyrazole-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole derivatives (e.g., indeno[1,2-c]pyrazoles, pyrazolopyrimidines) represent a highly versatile class of small molecules, frequently functioning as Type I kinase inhibitors by forming critical hydrogen bonds within the ATP-binding hinge region of target kinases[1]. While biochemical assays can confirm binding to purified recombinant proteins, they fail to account for cellular permeability, intracellular ATP competition, and microenvironmental factors.

As a Senior Application Scientist, I have designed this application note to outline a self-validating, cell-based testing pipeline. This guide moves beyond mere procedural steps, focusing on the causality behind experimental design to ensure rigorous, artifact-free validation of pyrazole derivatives.

Mechanistic Rationale & Assay Logic

To confidently advance a pyrazole hit compound into lead optimization, researchers must establish a chain of causality: the compound must enter the cell, physically bind the intended target, inhibit downstream functional signaling, and ultimately produce a phenotypic response.

Relying solely on phenotypic data (like cell death) is dangerous, as pyrazole scaffolds can exhibit off-target cytotoxicity. Therefore, we employ a sequential validation system:

  • Target Engagement: Proving the molecule binds the target inside a living cell.

  • Phenotypic Outcome: Quantifying the resulting cytostatic or cytotoxic effect.

Workflow A 1. Pyrazole Library (Compound Input) B 2. Target Engagement (CETSA) A->B Membrane Permeability & Binding C 3. Functional Assay (Phospho-Kinase WB) B->C Downstream Signaling Inhibition D 4. Phenotypic Screen (CellTiter-Glo Viability) C->D Cytotoxic/Cytostatic Outcome

Fig 1. Sequential cell-based assay workflow for validating pyrazole-derived kinase inhibitors.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality & Design: The Cellular Thermal Shift Assay (CETSA) directly detects biophysical interactions between ligands and protein targets in intact cellular environments[2]. When a cell is subjected to a heat challenge, unbound proteins denature and aggregate. However, if a pyrazole derivative has successfully permeated the cell membrane and bound to its target kinase (e.g., p38α or SRC), the discrete bond energy shifts the Gibbs free energy of the system, thermodynamically stabilizing the protein and keeping it in solution[2]. We utilize the Isothermal Dose-Response Fingerprint (ITDRF) format to determine the target engagement EC50[3].

CETSA A Live Cells + Pyrazole B Heat Challenge (ITDRF) A->B C Cell Lysis (Freeze-Thaw) B->C D Centrifugation (Spin Aggregates) C->D E Quantify Soluble Protein (WB) D->E

Fig 2. Cellular Thermal Shift Assay (CETSA) workflow for measuring intracellular target engagement.

Step-by-Step Methodology (ITDRF Format)
  • Cell Seeding & Treatment: Seed target cells (e.g., A431 or MCF7) in 10 cm dishes and culture until 70-80% confluent. Treat cells with a serial dilution of the pyrazole derivative (e.g., 0.1 nM to 10 μM) and a DMSO vehicle control for 1-2 hours at 37°C. Self-Validation Note: Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced protein destabilization.

  • Harvesting: Wash cells gently with PBS, detach using TrypLE, and pellet at 300 x g for 5 minutes. Resuspend the pellet in PBS supplemented with protease and phosphatase inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes (50 μL per tube). Heat the tubes in a thermal cycler at the pre-determined aggregation temperature ( Tagg​ ) of the target kinase (typically between 45°C and 55°C) for exactly 3 minutes, followed by a 3-minute cooling step at 25°C.

  • Lysis: Lyse the intact cells using three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 20°C water bath for 2 minutes). Causality: Mechanical/thermal lysis is preferred over detergent lysis, as harsh detergents can disrupt the ligand-target complex.

  • Separation of Aggregates: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The denatured, unbound proteins will pellet, while the pyrazole-stabilized proteins remain in the supernatant.

  • Quantification: Carefully extract the supernatant and quantify the remaining soluble target protein using quantitative Western blot or AlphaScreen technology.

Protocol 2: High-Throughput Cell Viability Assay (ATP-Quantitation)

Causality & Design: While traditional colorimetric assays like MTT have historically been used to evaluate the cytotoxicity of pyrazole compounds like SP600125[4], pyrazole derivatives often possess highly conjugated π -systems that absorb light in the UV-Vis spectrum, leading to optical interference and false-positive viability readings.

To circumvent this, we utilize a luminescent ATP-based assay (e.g., CellTiter-Glo). This homogeneous "add-mix-measure" method quantifies the ATP present, which is directly proportional to the number of metabolically active cells[5]. The assay relies on a proprietary thermostable luciferase that generates a "glow-type" luminescent signal with a half-life of greater than five hours, eliminating the need for automated reagent injectors and reducing pipetting errors[5].

Step-by-Step Methodology
  • Reagent Preparation: Thaw the CellTiter-Glo Buffer and equilibrate the lyophilized CellTiter-Glo Substrate to room temperature. Transfer the buffer into the amber bottle containing the substrate and mix by gentle inversion until homogeneous (solution occurs in <1 minute)[6].

  • Cell Seeding: Seed mammalian cells in opaque-walled 96-well or 384-well plates (100 μL/well for 96-well; 25 μL/well for 384-well)[6]. Allow cells to adhere overnight.

  • Compound Treatment: Add the pyrazole derivatives in a dose-response format. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent like Staurosporine). Incubate for the desired pharmacological duration (typically 48–72 hours).

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for approximately 30 minutes. Causality: Temperature gradients across the plate can cause edge effects in luciferase enzymatic activity, skewing luminescence data.

  • Lysis and Reaction: Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well (e.g., 100 μL reagent to 100 μL medium)[6].

  • Mixing & Incubation: Mix the contents for 2 minutes on an orbital shaker to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[7].

  • Detection: Record luminescence using a microplate reader. Calculate the IC50​ using non-linear regression analysis relative to the vehicle control.

Data Presentation & Quality Control

To ensure the trustworthiness of the screening campaign, quantitative data must be evaluated against strict Quality Control (QC) metrics. The table below summarizes the expected data structure for a validated pyrazole hit.

Assay TypePrimary MetricExpected Range for Lead PyrazolesQuality Control MetricTarget QC Threshold
CETSA (Target Engagement) EC50​ (Isothermal)10 nM – 500 nM R2 of Dose-Response Curve >0.95
CETSA (Thermal Shift) ΔTagg​ +2.0∘C to +6.0∘C Baseline Soluble Protein Signal >10X background
CellTiter-Glo (Viability) IC50​ (Cytotoxicity)50 nM – 5 μ MZ'-Factor (Assay Robustness) >0.60

Note: A Z'-factor above 0.5 indicates an excellent assay with a large dynamic range and low data variance, essential for high-throughput screening reliability.

References
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol - Promega Corporation. Promega.com.
  • CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256 - Promega Corporation. Promega.com.
  • In Situ Target Engagement Studies in Adherent Cells | ACS Chemical Biology. Acs.org.
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288 - Promega Corporation. Promega.com.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH. Nih.gov.
  • A c-Jun NH2-Terminal Kinase Inhibitor SP600125 (Anthra[1,9-cd]pyrazole-6 (2 H)-one) Blocks Activation of Pancreatic Stellate Cells - DOI. Doi.org.
  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase | Journal of Medicinal Chemistry - ACS Publications. Acs.org.

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Application Notes & Protocols: Strategic Synthesis of Functionalized 1-Phenyl-1H-Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged 1-Phenyl-1H-Pyrazole Scaffold

The 1-phenyl-1H-pyrazole motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of bioactive compounds.[1][2] Its structural rigidity, metabolic stability, and capacity for diverse substituent interactions make it a highly attractive core for drug design.[3][4] This is exemplified by the commercial success of drugs like Celecoxib (Celebrex), a selective COX-2 inhibitor for treating inflammation, and Rimonabant, an anti-obesity agent, both of which feature this critical pharmacophore.[1][5]

The synthetic challenge, and indeed the opportunity, in working with this scaffold lies in the precise control over the placement of functional groups on both the pyrazole and the N-phenyl rings. This control is paramount for modulating pharmacological activity, optimizing ADME (absorption, distribution, metabolism, and excretion) properties, and fine-tuning structure-activity relationships (SAR).

This guide provides a comprehensive overview of the primary synthetic routes to functionalized 1-phenyl-1H-pyrazole analogs. It moves beyond simple procedural lists to explain the underlying principles and strategic considerations behind each method. We will explore two main pillars of synthesis:

  • Core Ring Construction: Building the pyrazole heterocycle from acyclic precursors.

  • Post-Synthetic Functionalization: Modifying the pre-formed 1-phenyl-1H-pyrazole core.

Detailed, field-tested protocols and workflow diagrams are provided to empower researchers in their synthetic endeavors.

Part 1: Core Synthesis of the 1-Phenyl-1H-Pyrazole Ring

The foundational step in any campaign is the efficient construction of the heterocyclic core. The choice of method is dictated by the availability of starting materials and the desired substitution pattern on the final product.

The Knorr Pyrazole Synthesis: A Timeless and Versatile Condensation

First reported by Ludwig Knorr in 1883, this reaction remains one of the most robust and widely used methods for pyrazole synthesis.[6][7] The core principle involves the cyclocondensation of a hydrazine derivative (in our case, phenylhydrazine) with a 1,3-dicarbonyl compound.[8][9] The reaction's versatility allows for the preparation of a vast array of substituted pyrazoles.[7]

Principle and Mechanism: The reaction proceeds via an initial nucleophilic attack of the hydrazine onto one of the carbonyl groups to form a hydrazone intermediate. This is followed by intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[6][8]

Knorr_Mechanism R1_CO_CH2_CO_R3 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate R1_CO_CH2_CO_R3->Hydrazone + Ph_NH_NH2 Phenylhydrazine Ph_NH_NH2->Hydrazone + Cyclic_Intermediate Cyclized Non-Aromatic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole 1-Phenyl-1H-Pyrazole Cyclic_Intermediate->Pyrazole Dehydration H2O - 2 H₂O Cycloaddition_Workflow cluster_dipole 1,3-Dipole Precursors cluster_dipolarophile Dipolarophiles Diazo Diazo Compound (R-CHN₂) Reaction [3+2] Cycloaddition (Thermal or Catalyzed) Diazo->Reaction Sydnone Sydnone Sydnone->Reaction Hydrazonoyl_Halide Hydrazonoyl Halide (for Nitrile Imine) Hydrazonoyl_Halide->Reaction Alkyne Alkyne (R-C≡C-R') Alkyne->Reaction Alkene Alkene (R-CH=CH-R') Alkene->Reaction Product Functionalized 1-Phenyl-1H-Pyrazole or Pyrazoline Intermediate Reaction->Product

Caption: General workflow for [3+2] cycloaddition synthesis of pyrazoles.

Protocol 2: Base-Mediated [3+2] Cycloaddition of a Sydnone and an Alkyne [10] This protocol describes a general method for synthesizing 1,3,4-trisubstituted pyrazoles.

  • Setup: In a vial equipped with a magnetic stir bar, add the N-phenylsydnone (1.0 eq), the desired alkyne (1.2 eq), and a suitable base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 eq).

  • Solvent: Add a high-boiling polar aprotic solvent, such as DMF or DMSO.

  • Reaction: Seal the vial and heat the reaction mixture to 80-120°C. Monitor the reaction by TLC for the disappearance of the starting materials. The reaction typically proceeds with the evolution of CO₂ gas.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 1-phenyl-1H-pyrazole.

Part 2: Post-Synthetic Functionalization of the 1-Phenyl-1H-Pyrazole Core

For applications in drug discovery, late-stage functionalization is a powerful strategy to rapidly generate a library of analogs from a common intermediate for SAR studies. [11]

Direct C-H Functionalization: An Atom-Economical Approach

Transition-metal-catalyzed C-H activation has revolutionized synthetic chemistry by allowing for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, bypassing the need for pre-functionalized substrates. [12]For 1-phenyl-1H-pyrazoles, this strategy offers regioselective access to previously hard-to-make analogs. [13] Key Principles and Regioselectivity:

  • C-5 Position: The C-5 position of the pyrazole ring is often the most acidic and can be selectively deprotonated with a strong base (like n-BuLi) to form a lithiated intermediate, which can then react with various electrophiles. [13]* Palladium/Copper/Nickel Catalysis: These metals can catalyze the direct arylation, alkenylation, or alkynylation at specific C-H bonds. The regioselectivity is often directed by the pyrazole nitrogen atoms. [12][13]* N-Phenyl Ring: The ortho-positions of the N-phenyl ring can also be functionalized through directed C-H activation.

CH_Activation cluster_methods C-H Functionalization Methods cluster_products Functionalized Products Start 1-Phenyl-1H-Pyrazole Core Lithiation 1. n-BuLi 2. Electrophile (E+) Start->Lithiation Pd_Catalysis Pd Catalyst + Aryl Halide Start->Pd_Catalysis Cu_Catalysis Cu Catalyst + Coupling Partner Start->Cu_Catalysis C5_Product C-5 Functionalized Pyrazole Lithiation->C5_Product Pd_Catalysis->C5_Product C4_Product C-4 Functionalized Pyrazole Pd_Catalysis->C4_Product Ortho_Product ortho-Phenyl Functionalized Cu_Catalysis->Ortho_Product

Caption: Logic diagram for regioselective C-H functionalization strategies.

Protocol 3: Palladium-Catalyzed Direct C-5 Arylation [13]

  • Setup: To an oven-dried Schlenk tube, add 1-phenyl-1H-pyrazole (1.0 eq), the aryl iodide or bromide (1.5 eq), Pd(OAc)₂ (5-10 mol%), a suitable phosphine ligand (e.g., P(o-tol)₃, 10-20 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Atmosphere & Solvent: Evacuate and backfill the tube with an inert gas (N₂ or Ar). Add a degassed, anhydrous solvent such as toluene, dioxane, or DMF.

  • Reaction: Seal the tube and heat the reaction mixture to 100-140°C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the C-5 arylated product.

Classical Cross-Coupling Reactions: The Workhorse of C-C Bond Formation

When direct C-H activation is not feasible or selective, classical cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Stille couplings are indispensable tools. [11][14]These methods require a pre-functionalized pyrazole, typically a bromo- or iodo-pyrazole, which serves as the electrophilic partner.

Application Note: Suzuki-Miyaura Coupling for Library Synthesis The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is particularly powerful in drug discovery. [11]Its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids allow for the rapid generation of diverse pyrazole analogs for biological screening. [11]Microwave-assisted synthesis can significantly accelerate these reactions. [11] Protocol 4: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Bromo-1-phenyl-1H-pyrazole [11]

  • Setup: In a microwave reaction vial, combine 4-bromo-1-phenyl-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and an aqueous solution of a base (e.g., 2M Na₂CO₃, 3.0 eq).

  • Solvent: Add a suitable solvent system, such as a mixture of DME (1,2-dimethoxyethane) and water.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 120-150°C) for 10-30 minutes.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the 4-aryl-1-phenyl-1H-pyrazole.

References

  • Synthesis and pharmacological activities of celecoxib derivatives. ResearchGate. Available from: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available from: [Link]

  • Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Recent Patents on Inflammation & Allergy Drug Discovery. Available from: [Link]

  • Knorr Pyrazole Synthesis. Cambridge University Press. Available from: [Link]

  • Developments in synthesis of the anti-inflammatory drug, celecoxib: a review. Europe PMC. Available from: [Link]

  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N H insertion cascade reaction of α-diazoesters and ynones. ResearchGate. Available from: [Link]

  • Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. Taylor & Francis Online. Available from: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Center for Biotechnology Information. Available from: [Link]

  • Knorr pyrazole synthesis. ResearchGate. Available from: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. ACS Publications. Available from: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications. Available from: [Link]

  • Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. Atlantis Press. Available from: [Link]

  • Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. SciSpace. Available from: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available from: [Link]

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. SciSpace. Available from: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Research Square. Available from: [Link]

  • 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. National Center for Biotechnology Information. Available from: [Link]

  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. ACS Publications. Available from: [Link]

  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. University of Calgary. Available from: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. Available from: [Link]

  • Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. National Center for Biotechnology Information. Available from: [Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. National Center for Biotechnology Information. Available from: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Center for Biotechnology Information. Available from: [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. Available from: [Link]

  • Determining the Synthesis of Pyrazoles via Multi Component Reaction and Cyclization. Scholars Compass. Available from: [Link]

  • Knorr Pyrazole Synthesis. ResearchGate. Available from: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. Available from: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Royal Society of Chemistry. Available from: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. Available from: [Link]

  • Palladium-Phenylpyrazolylphosphine-Catalyzed Cross-Coupling of Alkenyl Pivalates. PolyU Institutional Research Archive. Available from: [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ResearchGate. Available from: [Link]

  • SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield and Regioselectivity of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. 1,5-diarylpyrazoles are privileged scaffolds in drug development, frequently utilized in the design of COX-2 inhibitors and CB1 receptor ligands[1]. However, synthesizing the specific 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole regioisomer often challenges researchers due to competitive 1,3-diarylpyrazole formation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute regiocontrol and maximize your synthetic yield[2].

Core Mechanistic Workflow

To synthesize 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole without substituents at the 3-position, the most reliable pathway is the cyclocondensation of an enaminone intermediate (derived from 4-fluoroacetophenone) with phenylhydrazine. The regioselectivity of this reaction is entirely dictated by the nucleophilic attack sequence, which can be controlled via reagent selection and solvent conditions.

G A 4-Fluoroacetophenone (Starting Material) C 3-(dimethylamino)-1-(4-fluorophenyl) prop-2-en-1-one (Enaminone) A->C Condensation (- MeOH) B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C D Phenylhydrazine (Free Base) Protic Solvent (EtOH) / MW C->D Kinetic Control (Terminal NH2 attacks first) E Phenylhydrazine Hydrochloride Aprotic Solvent / Heat C->E Altered Nucleophilicity (Protonated NH2) F 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole (Target 1,5-Regioisomer) D->F Regioselective Cyclization G 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole (Undesired 1,3-Regioisomer) E->G Regioselective Cyclization

Figure 1. Regioselective pathways for 1,5- vs. 1,3-diarylpyrazole synthesis from enaminones.

Diagnostic FAQs & Troubleshooting

Q1: Why does my synthesis yield a mixture of 1,3- and 1,5-diarylpyrazole regioisomers instead of the pure 1,5-isomer? A1: This is a kinetic vs. thermodynamic control issue rooted in the nucleophilicity of your hydrazine source. Phenylhydrazine possesses two nitrogen atoms: the terminal primary amine ( −NH2​ ) and the internal secondary amine ( −NH− ).

  • The Causality: The terminal −NH2​ is less sterically hindered and more nucleophilic. When using free base phenylhydrazine in a protic solvent, the −NH2​ rapidly attacks the highly electrophilic β -carbon of the enaminone via a Michael-type addition. Subsequent cyclization occurs when the internal −NH− attacks the carbonyl carbon, placing the 4-fluorophenyl group at the 5-position[3].

  • The Fix: If you are using phenylhydrazine hydrochloride, the terminal −NH2​ is protonated ( −NH3+​ ) and rendered non-nucleophilic. This forces the internal −NH− to attack the β -carbon first, flipping the regiochemistry to favor the undesired 1,3-isomer[3]. Always use freshly distilled free base phenylhydrazine for 1,5-regiocontrol.

Q2: How can I accelerate the cyclocondensation while minimizing side reactions and degradation? A2: Conventional refluxing in ethanol can take 12–36 hours, leading to thermal degradation and thermodynamic equilibration toward the 1,3-isomer[2].

  • The Causality: Microwave (MW) dielectric heating ensures rapid, uniform energy transfer, instantly overcoming the activation energy barrier for the 1,5-cyclization step before side reactions occur.

  • The Fix: Transition to microwave-assisted synthesis (130 °C for 5–15 minutes). Coupling MW irradiation with a solid acid catalyst like KSF montmorillonite activates the enaminone's carbonyl without protonating the hydrazine in the bulk solution, pushing 1,5-isomer yields above 90%[4].

Q3: My enaminone intermediate (3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one) has a low yield. What should I adjust? A3: The condensation of 4-fluoroacetophenone with DMF-DMA produces methanol as a byproduct.

  • The Causality: This is an equilibrium-driven reaction. If methanol remains in the reaction vessel, the equilibrium stalls.

  • The Fix: Run the reaction neat (without additional solvent) and use an open condenser or a Dean-Stark apparatus to continuously evaporate and remove the methanol.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and regioisomer distribution, synthesized from established literature parameters[2][3][4].

Reaction ConditionsHydrazine SourceSolventCatalystTime1,5-Isomer Yield (%)1,3-Isomer Yield (%)
Conventional RefluxFree BaseEthanolNone12 h6515
Conventional RefluxHydrochlorideEthanolNone12 h1278
Microwave (130 °C)Free BaseEthanolNone15 min82< 5
Microwave (130 °C)Free BaseNeatKSF Montmorillonite5 min94 N/D

(Note: N/D = Not Detected via 1H NMR)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each step, specific physical and chemical checkpoints are provided to ensure the reaction is proceeding correctly.

Step 1: Synthesis of the Enaminone Intermediate

Reagents: 4-Fluoroacetophenone (1.0 eq, 10 mmol), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq, 12 mmol).

  • Reaction: Combine 4-fluoroacetophenone and DMF-DMA in a 50 mL round-bottom flask. Do not add solvent.

  • Heating: Heat the mixture to 100 °C for 8–12 hours. Ensure the apparatus allows for the escape of generated methanol vapor.

  • Isolation: Cool the mixture to room temperature. The crude product should solidify. Triturate the solid with cold hexanes (15 mL) to dissolve unreacted DMF-DMA and impurities.

  • Filtration: Filter the precipitate under a vacuum and dry.

  • Validation Checkpoint: The successful formation of 3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is visually confirmed by the appearance of a bright yellow crystalline solid. On TLC (Hexane/EtOAc 1:1), the enaminone will appear as a highly polar, UV-active spot.

Step 2: Regioselective Cyclocondensation to 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole

Reagents: Enaminone intermediate (1.0 eq, 5 mmol), Phenylhydrazine free base (1.1 eq, 5.5 mmol), KSF Montmorillonite (10% w/w relative to enaminone), Absolute Ethanol (5 mL).

  • Preparation: In a microwave-safe reaction vial, dissolve the yellow enaminone in absolute ethanol. Add the freshly prepared phenylhydrazine free base.

  • Catalysis: Add the KSF montmorillonite catalyst. Seal the vial.

  • Irradiation: Irradiate in a microwave synthesizer at 130 °C for 5–10 minutes[4].

  • Workup: Cool the vial to room temperature. Filter the mixture through a Celite pad to remove the KSF catalyst. Wash the pad with hot ethanol (5 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from hot ethanol.

  • Validation Checkpoint: The reaction is complete when the bright yellow color of the enaminone dissipates, leaving a pale solution. The final 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole will crystallize as white to off-white needles. Regiochemical purity can be absolutely validated via 2D NOESY NMR: look for strong spatial cross-peaks between the pyrazole C4​−H singlet (approx. 6.5 ppm) and the ortho-protons of the 4-fluorophenyl ring[2].

References
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones ACS Omega[Link]

  • KSF: an efficient catalyst for the regioselective synthesis of 1,5-diaryl pyrazoles using Baylis-Hillman adducts Molecular Diversity (PubMed) [Link]

  • Synthesis, cyclooxygenase inhibition, anti-inflammatory evaluation and ulcerogenic liability of new 1,5-diarylpyrazole derivatives Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)[Link]

  • Development of cannabinoid subtype-1 (cb1) receptor ligands for pet SciSpace / Bioorganic & Medicinal Chemistry[Link]

Sources

Technical Support Center: Solubility Issues of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Given its chemical structure, this pyrazole derivative exhibits very low solubility in aqueous solutions, a common hurdle in experimental biology and formulation development. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical properties of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole and the general principles of solubility enhancement.

Q1: What are the key physicochemical properties of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole, and why is it so poorly soluble in water?

A1: The poor aqueous solubility of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole is rooted in its molecular structure. The fundamental principle of solubility is "like dissolves like"[1]. Water is a highly polar solvent that readily dissolves polar molecules and ions. This compound, however, is predominantly non-polar. The presence of two phenyl rings and a pyrazole core creates a large, hydrophobic molecule.

Key properties that predict its low water solubility are summarized below:

PropertyValueImplication for Aqueous SolubilitySource
Molecular Formula C₁₅H₁₁FN₂-[2]
Molecular Weight 238.26 g/mol Higher molecular weight can negatively impact solubility.[3][2]
Aqueous Solubility 3.5 µg/mL (at pH 7.4)Experimentally confirmed to be very poorly soluble.[2]
XLogP3 3.7A high positive LogP value indicates high lipophilicity (preference for fatty/non-polar environments) and poor hydrophilicity.[4][2]

The high XLogP3 value is particularly telling; it quantitatively demonstrates the compound's preference for a non-polar environment over an aqueous one, explaining its limited solubility.

Q2: My compound is precipitating out of my aqueous buffer. What are the primary strategies I should consider?

A2: Precipitation is a clear sign that the compound's concentration has exceeded its solubility limit in your specific medium. There are several established techniques to address this, each with its own mechanism and applications.[5][6][7] The most common initial approaches are:

  • Co-solvency: Introduce a water-miscible organic solvent to increase the overall solvating power of the solution.[8][9]

  • pH Adjustment: If the compound has ionizable functional groups, altering the pH can convert it into a more soluble salt form.[3][8]

  • Use of Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the hydrophobic compound, forming a water-soluble "inclusion complex".[6][10][11]

The choice of strategy depends on the requirements of your downstream application (e.g., cell-based assay, animal study) and the compound's specific properties.

Q3: Can I use pH adjustment to solubilize 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole?

A3: Potentially, but its effectiveness may be limited. The pyrazole ring contains two nitrogen atoms, one of which is weakly basic.[12][13] By lowering the pH of the aqueous solution with a dilute acid, this nitrogen can be protonated to form a cationic salt, which is generally more water-soluble than the neutral free base.

However, the basicity (pKa) of the pyrazole ring is quite low. Therefore, a significantly acidic pH might be required to achieve substantial ionization and a corresponding increase in solubility. This low pH may not be compatible with many biological experiments. A pH-solubility profile should be determined experimentally to see if a viable pH window exists for your application.

Q4: What are co-solvents, and which ones are recommended?

A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes.[9] They work by reducing the polarity of the solvent system, making it more favorable for hydrophobic compounds.[5]

Commonly used co-solvents in research settings include:

Co-solventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO) < 1% (often < 0.5% for cell assays)Excellent for preparing high-concentration stock solutions. Can be toxic to cells at higher concentrations and may interfere with some assays.[14]
Ethanol (EtOH) 1-5%Generally better tolerated by cells than DMSO. Can cause protein precipitation at higher concentrations.
Polyethylene Glycol (PEG 300/400) 5-20%A low-toxicity polymer often used in formulation development. Can increase the viscosity of the solution.
Propylene Glycol (PG) 5-20%Similar to PEG, commonly used in pharmaceutical formulations.

Causality: The choice of co-solvent is critical. While DMSO is a powerful solvent for creating a stock solution, its concentration must be minimized in the final aqueous medium to avoid artifacts. For in-vivo studies or sensitive cell-based assays, ethanol, PEG 400, or PG are often preferred.

Q5: How do cyclodextrins enhance the solubility of a compound like this?

A5: Cyclodextrins are donut-shaped molecules with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[11][] They work by encapsulating the poorly soluble guest molecule—in this case, 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole—within their hydrophobic core.[6]

This host-guest interaction forms an "inclusion complex." The exterior of this new complex is hydrophilic, allowing it to dissolve readily in water, thereby significantly increasing the apparent aqueous solubility of the compound.[10][11] Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used in pharmaceuticals due to their enhanced water solubility and safety profile compared to native cyclodextrins.[16]

Troubleshooting Guide

This section provides practical, step-by-step guidance for specific problems you may encounter during your experiments.

Problem: My compound precipitates when I add my DMSO stock solution to an aqueous buffer.

This is the most common solubility-related issue. It occurs because the compound is highly soluble in the 100% DMSO stock but crashes out when diluted into the aqueous environment where its solubility is much lower. Follow this decision workflow to troubleshoot the issue.

G start Problem: Compound precipitates from DMSO stock in aqueous buffer q1 Is the final concentration absolutely necessary? start->q1 sol1 Solution: Lower the final concentration. Test a dose-response curve. q1->sol1 No q2 Is a low percentage of co-solvent permissible? q1->q2 Yes sol2 Solution: Add a co-solvent (e.g., 5-10% Ethanol, PEG 400) to the aqueous buffer before adding the compound. q2->sol2 Yes q3 Is the compound ionizable? (Does it have acidic/basic groups?) q2->q3 No sol3 Solution: Adjust the buffer pH. For this weakly basic pyrazole, try lowering the pH (e.g., to 6.0 or 5.5) if the assay allows. q3->sol3 Yes sol4 Advanced Solution: Use cyclodextrin complexation to increase apparent solubility. (See Protocol 2) q3->sol4 No, or pH change is not an option

Caption: Decision workflow for troubleshooting compound precipitation.

Problem: I need an accurate, reproducible measure of my compound's true aqueous solubility.

For this, you must determine the thermodynamic equilibrium solubility , which is the maximum concentration of a compound that can remain in solution under stable conditions. The "gold standard" for this measurement is the shake-flask method.[17]

This protocol is a self-validating system for accurately measuring the solubility of your compound.[18]

Materials:

  • 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole (solid powder)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 or 0.45 µm, chemically resistant like PVDF or PTFE)

  • Validated analytical method (e.g., HPLC-UV, LC-MS) for quantification

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the solid compound (e.g., 1-2 mg) to a vial containing a known volume of the buffer (e.g., 1 mL). The key is to have undissolved solid visibly present, ensuring saturation.[18]

  • Equilibration: Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[17][19]

  • Phase Separation: After equilibration, let the vials stand for at least 1 hour to allow larger particles to settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

  • Sample Collection: Carefully collect a known volume of the clear supernatant. Crucially, do not disturb the pellet. Immediately filter the supernatant through a syringe filter into a clean vial. This step removes any remaining microscopic particles.

    • Expert Tip: Discard the first few drops of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.

  • Quantification:

    • Prepare a standard calibration curve of the compound in a suitable solvent (e.g., acetonitrile or methanol) using your analytical method.

    • Dilute your filtered sample with the same solvent used for the calibration curve to bring its concentration into the linear range of the assay.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation: Multiply the measured concentration by the dilution factor to obtain the final solubility value. Express the result in units such as µg/mL or µM.

Problem: Co-solvents are not sufficient or are incompatible with my experiment. What is a more robust alternative?

When co-solvents fail or are not an option, cyclodextrin complexation is a powerful alternative, particularly for in-vitro and in-vivo studies. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[16]

G cluster_0 Before Complexation cluster_1 Cyclodextrin Encapsulation cluster_2 After Complexation Compound Hydrophobic Compound Water Water Compound->Water Poorly Soluble CD Cyclodextrin (Hydrophobic Cavity) Complex Soluble Inclusion Complex SolubleWater Water Complex->SolubleWater Readily Soluble

Caption: Mechanism of solubility enhancement by cyclodextrin.

Materials:

  • 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer or water

  • Vortex mixer and/or sonicator

  • Magnetic stirrer

Procedure:

  • Prepare Cyclodextrin Solution: Weigh the required amount of HP-β-CD and dissolve it in your aqueous buffer. A common starting point is a 20-40% (w/v) solution. Gentle warming and stirring can aid dissolution.

  • Add Compound: Add the solid pyrazole compound directly to the HP-β-CD solution. The amount to add should be calculated based on the desired final concentration, typically in a 1:1 or 1:2 molar ratio of compound to cyclodextrin.

  • Facilitate Complexation: Vigorously mix the suspension. This can be done by:

    • Stirring with a magnetic stirrer for several hours (4-24 hours) at room temperature.

    • Vortexing intermittently and/or sonicating the mixture until the solution becomes clear.

  • Clarification (Optional but Recommended): Once the compound appears fully dissolved, filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates or undissolved material.

  • Usage: The resulting clear solution is a stock of your compound solubilized as a cyclodextrin inclusion complex, ready for dilution into your experimental medium.

Causality & Trustworthiness: The formation of the inclusion complex is an equilibrium-driven process. The energy input from stirring or sonication helps overcome the kinetic barriers to drive the hydrophobic compound into the cyclodextrin cavity. Filtering the final solution ensures you are working with a truly dissolved, homogenous sample, which is critical for reproducible experimental results.

References

  • ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. [Link]

  • Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?[Link]

  • Preceden. (2026, March 5). Aromatic Compounds vs Cyclodextrins: Molecular Interactions. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • ACS Publications. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Journal of Pharmaceutical Research and Reports. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • National Center for Biotechnology Information. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole. [Link]

  • ResearchGate. (n.d.). (PDF) Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. [Link]

  • Ovid. (2016, June 28). New pyrazole derivative 5- [1- (4- fluorophenyl)- 1H. [Link]

  • MDPI. (2021, March 10). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]

  • PubMed. (2006, March 9). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • MilliporeSigma. (n.d.). MultiScreen Solubility Filter Plate. [Link]

  • MDPI. (2024, November 12). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. [Link]

  • Bienta. (2026). Aqueous Solubility Assay. [Link]

  • National Center for Biotechnology Information. (2019, May 27). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. [Link]

  • ResearchGate. (2021, March 7). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]

  • MDPI. (2022, August 29). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. [Link]

  • Taylor & Francis Online. (2023, May 19). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. [Link]

  • AIP Publishing. (2022, August 18). Synthesis and molecular docking of 5-(2-fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole as potential anti-breast cancer agent. [Link]

  • Springer. (n.d.). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • ResearchGate. (n.d.). PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture. [Link]

  • MDPI. (2007, July 19). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. [Link]1422-8599/2007/3/M535)

Sources

optimizing reaction conditions for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis Optimization . Designed for researchers, chemists, and drug development professionals, this portal provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome common bottlenecks such as poor regioselectivity, sluggish kinetics, and difficult purifications.

Module 1: Diagnostic Workflow for Regioselectivity

Before adjusting your reaction conditions, use the following logical framework to diagnose the root cause of poor regioselectivity in your synthesis.

G Start Analyze Pyrazole Regioisomeric Mixture SymCheck Are 1,3-dicarbonyl substituents symmetrical? Start->SymCheck Standard Standard Knorr Conditions Sufficient SymCheck->Standard Yes EvalBias Evaluate Steric & Electronic Bias SymCheck->EvalBias No ModSolvent Modify Solvent (e.g., TFE/HFIP) EvalBias->ModSolvent ModpH Adjust pH / Catalyst (Kinetic vs Thermo) EvalBias->ModpH CheckRegio Regioselectivity > 90:10? ModSolvent->CheckRegio ModpH->CheckRegio Purify Proceed to Purification CheckRegio->Purify Yes AltMethod Switch to [3+2] Cycloaddition CheckRegio->AltMethod No

Workflow for troubleshooting and optimizing pyrazole regioselectivity.

Module 2: Frequently Asked Questions (Mechanisms & Theory)

Q1: Why does the Knorr synthesis of unsymmetrical 1,3-dicarbonyls yield regioisomeric mixtures, and how can I control it? A1: The Knorr pyrazole synthesis relies on the condensation of a hydrazine with a 1,3-dicarbonyl compound[1]. When the dicarbonyl is unsymmetrical, the initial nucleophilic attack can occur at either carbonyl carbon, leading to a mixture of 1,3- and 1,5-disubstituted regioisomers[1]. The causality here is governed by a competition between steric hindrance and electrophilicity[2]. Bulky substituents on the dicarbonyl physically block the hydrazine, directing it to the less hindered site. Conversely, highly electron-withdrawing groups increase local electrophilicity, attracting the most nucleophilic nitrogen of the hydrazine[2]. To optimize, you must adjust your pH or temperature to shift the mechanism between kinetic control (favoring the most electrophilic site) and thermodynamic control (favoring the most stable isomer)[2][3].

Q2: Can solvent selection independently drive regioselectivity? A2: Absolutely. Moving away from standard ethanol to highly fluorinated, protic solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoro-2-propanol (HFIP) can dramatically alter the reaction pathway[2]. For example, in the synthesis of pyrazoles from N-arylhydrazones and nitroolefins, a TFE/TFA solvent system facilitates a stepwise cycloaddition mechanism rather than a concerted one, yielding excellent regioselectivity[4]. The strong hydrogen-bonding network of TFE stabilizes polar intermediates, thereby amplifying the inherent electronic differences between the two reactive sites[4].

Module 3: Troubleshooting Guide (Practical Bench Issues)

User Issue 1: Incomplete Conversion & Sluggish Kinetics

  • Diagnosis: Your condensation is stalling at the hydrazone intermediate. This is a classic kinetic bottleneck caused by steric clash during the final intramolecular cyclization and dehydration steps[1]. Conventional reflux is often inefficient for overcoming this activation barrier.

  • Actionable Fix: Transition to microwave-assisted synthesis. Irradiating the reaction at 100 °C (150 W) for 5–10 minutes provides rapid, volumetric heating that forces the cyclization to completion without causing thermal degradation[5]. Alternatively, continuous flow chemistry can be employed to precisely control residence time and heat transfer, pushing the equilibrium toward the final aromatic pyrazole[3].

User Issue 2: Oxidative Degradation & Polymerization

  • Diagnosis: If your reaction mixture turns dark brown and yields polymeric tar instead of crystals, you are experiencing oxidative degradation of the hydrazine or polymerization of the 1,3-dicarbonyl under harsh thermal conditions.

  • Actionable Fix: Degas your solvents with nitrogen or argon prior to the reaction. Switch to a milder Lewis acid or an ionic liquid medium (e.g., /H2O), which stabilizes reactive intermediates and suppresses unwanted side reactions[6].

User Issue 3: Difficult Separation of Regioisomers

  • Diagnosis: 1,3- and 1,5-regioisomers often possess nearly identical Rf values, making standard flash chromatography on silica gel highly inefficient[2].

  • Actionable Fix: Prioritize fractional recrystallization. If the isomers have different crystal packing energies, slow cooling in an ethanol/water gradient can selectively precipitate the thermodynamically favored isomer[1][2]. If chromatography is unavoidable, use a low-polarity solvent system (e.g., 1–5% EtOAc in Hexanes) with a very shallow gradient[2].

Module 4: Mechanistic Pathways & Quantitative Data

If traditional Knorr condensations fail to provide the required regioselectivity, modern [3+2] cycloadditions offer a highly selective alternative.

Pathways Precursors Precursor Selection Knorr 1,3-Dicarbonyl + Hydrazine Precursors->Knorr Cyclo Nitrilimine + Enaminone Precursors->Cyclo Hydrazone Hydrazone Intermediate Knorr->Hydrazone Dipole 1,3-Dipole Formation Cyclo->Dipole Mixed Regioisomeric Mixture Hydrazone->Mixed Poor Bias Selective Highly Regioselective Pyrazole Hydrazone->Selective Optimized Dipole->Selective Concerted

Mechanistic divergence in pyrazole synthesis pathways.

Table 1: Quantitative Comparison of Pyrazole Synthesis Methodologies

MethodologyTypical SubstratesCatalyst / SolventTemp / TimeRegioselectivityYield (%)
Standard Knorr 1,3-Diketones + HydrazinesAcid / EthanolReflux / 2–12 hPoor to Moderate70–92%[1]
Acid-Assisted Cycloaddition N-Arylhydrazones + NitroolefinsTFA / TFE80 °C / 4 hExcellent85–95%[4]
Microwave-Assisted Enaminones + HydrazinesAcetic Acid / EtOH100 °C / 5–10 minGood80–98%[5][7]
[3+2] Cycloaddition Nitrilimines + EnaminonesEt3N //H2O50 °C / 2 hExcellent (up to 97:3)~90%[6]

Module 5: Standardized Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles via [3+2] Cycloaddition[6]
  • Preparation: In a 10 mL round-bottom flask, dissolve the enaminone (1.0 mmol) and hydrazonyl chloride (1.2 mmol) in the ionic liquid /H2O mixture (2.0 mL).

    • Validation Check: The solution must appear completely homogenous. If particulates remain, gently warm the mixture.

  • Dipole Generation: Add triethylamine (Et3N, 1.5 mmol) dropwise at room temperature.

    • Validation Check: A mild exothermic reaction and the immediate formation of a white precipitate (Et3N·HCl) indicate the successful in situ generation of the highly reactive nitrilimine dipole.

  • Cycloaddition: Stir the mixture at 50 °C for 2 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the enaminone spot and the appearance of a new, lower-Rf UV-active spot confirms product formation.

  • Workup & Isolation: Cool to room temperature and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Microwave-Assisted Knorr Condensation[1][5]
  • Reagent Mixing: Combine the 1,3-dicarbonyl compound (1.0 mmol) and the arylhydrazine (1.0 mmol) in a microwave-safe vial. Add ethanol (2.0 mL) and a catalytic amount of acetic acid (0.1 mmol).

    • Validation Check: The mixture should turn slightly yellow upon initial hydrazone formation.

  • Microwave Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 100 °C (150 W) for 5–10 minutes.

    • Validation Check: The pressure profile on the synthesizer interface must remain stable, indicating no unwanted gaseous decomposition (e.g., N2 evolution from hydrazine degradation).

  • Cooling & Precipitation: Allow the vial to cool to 0 °C in an ice bath.

    • Validation Check: Rapid crystallization of the pyrazole should occur. If an oil forms instead, scratch the inside of the glass vial with a glass rod to induce nucleation. Filter and wash with cold ethanol.

Sources

Validation & Comparative

Validation of 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole Derivatives as Targeted ERα Antagonists: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology therapies evolves, researchers continuously seek novel chemotypes that offer improved metabolic stability, enhanced binding affinity, and reduced off-target toxicity compared to standard-of-care agents. Among these, the 1,5-diarylpyrazole scaffold has emerged as a highly versatile pharmacophore.

This guide provides an objective, data-driven comparison of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole (hereafter referred to as the Fluorinated Pyrazole Derivative, or FPD ) against the clinical gold standard, 4-Hydroxytamoxifen (4-OHT) . Designed for drug development professionals, this document synthesizes mechanistic rationale, comparative performance metrics, and self-validating experimental protocols to guide your preclinical evaluation workflows.

Mechanistic Rationale & Target Biology

The Estrogen Receptor alpha (ERα) is a primary transcription factor driving the proliferation of hormone-dependent breast cancers. Competitive antagonists like 4-OHT operate by binding to the ERα Ligand-Binding Domain (LBD), inducing a conformational change that prevents the recruitment of coactivators necessary for gene transcription.

The design of the FPD scaffold introduces a critical structural modification: para-fluorine substitution on the phenyl ring .

  • Causality of Fluorination: The C–F bond is significantly stronger and more metabolically stable than a C–H bond. By placing fluorine at the para-position, researchers effectively block cytochrome P450-mediated aromatic oxidation, extending the compound's half-life[1]. Furthermore, the high electronegativity of fluorine modulates the electron density of the pyrazole core, strengthening hydrogen-bonding interactions within the hydrophobic cleft of the ERα active site.

ER_Pathway Ligand 17β-Estradiol (E2) Receptor Estrogen Receptor α (ERα) Ligand->Receptor Binds to LBD Dimer ERα Dimerization Receptor->Dimer Activation Nucleus Nuclear Translocation Dimer->Nucleus ERE Estrogen Response Elements (ERE) Nucleus->ERE DNA Binding Transcription Gene Transcription (Cancer Cell Proliferation) ERE->Transcription Inhibitor 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole (Competitive Antagonist) Inhibitor->Receptor Competitive Inhibition (Arg394, Glu353)

Figure 1: Mechanism of action of fluorinated pyrazole derivatives as competitive antagonists of the ERα signaling pathway.

Comparative Performance Data

To objectively evaluate the viability of FPD as a lead compound, its in silico binding metrics must be benchmarked against the native co-crystallized ligand of ERα (PDB ID: 3ERT), 4-Hydroxytamoxifen (4-OHT) 2.

Table 1: ERα Binding Affinity and Interaction Profiling
Metric / Property5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole (FPD)4-Hydroxytamoxifen (4-OHT)Analytical Significance
Binding Affinity ( ΔG ) -10.61 kcal/mol-11.04 kcal/molFPD demonstrates near-equivalent thermodynamic favorability for the ERα pocket compared to the clinical standard.
Inhibition Constant ( Ki​ ) 16.71 nM~10-15 nMThe low nanomolar Ki​ indicates high potency, suggesting that FPD can effectively outcompete endogenous estradiol at low physiological concentrations.
Key Residue Interactions Arg394, Glu353Arg394, Glu353Both compounds anchor to the exact same critical residues in the LBD, validating FPD's mechanism as a true competitive antagonist.
Structural Modality 1,5-diarylpyrazole coreTriphenylethylene coreFPD's rigid pyrazole ring offers a conformationally restricted alternative, potentially reducing off-target promiscuity.

Data sourced from molecular docking simulations utilizing AutoDock 4.2.6 against the 3ERT crystal structure[2].

Experimental Validation Protocols

To ensure scientific integrity, the evaluation of FPD requires a self-validating workflow. The following protocols detail the synthesis, structural verification, and biological evaluation of the compound. The causality behind each methodological choice is explicitly defined to aid researchers in adapting these techniques.

Workflow Step1 Microwave-Assisted Cyclization (Pyrazoline Synthesis) Step2 Oxidative Aromatization (Pyrazole Formation) Step1->Step2 Glacial Acetic Acid Conventional Heating Step3 Spectroscopic Validation (FT-IR, NMR, HR-MS) Step2->Step3 Column Chromatography Purification Step4 In Silico Docking (ERα PDB: 3ERT) Step3->Step4 Verified Structural Input Step5 In Vitro Assay (MCF-7 Cytotoxicity) Step4->Step5 Hit Validation

Figure 2: End-to-end experimental workflow for the synthesis, characterization, and biological validation of fluorinated pyrazoles.

Protocol A: Two-Step Synthesis of the Fluorinated Pyrazole

Objective: Synthesize 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole with high yield and purity 1.

  • Microwave-Assisted One-Pot Cyclization:

    • Action: React 1-acetylnaphthalene, 4-fluorobenzaldehyde, and phenylhydrazine in a one-pot multicomponent reaction under microwave irradiation.

    • Causality: Microwave irradiation is selected over conventional reflux to overcome the high activation energy barrier of the chalcone-hydrazine condensation. This reduces reaction time from several hours to minutes and minimizes the formation of thermal degradation by-products, yielding the intermediate pyrazoline.

  • Oxidative Aromatization:

    • Action: Treat the synthesized pyrazoline with glacial acetic acid under conventional heating.

    • Causality: Pyrazolines are inherently less stable and prone to degradation. Oxidative aromatization forces the removal of hydrogen atoms, yielding the fully conjugated, planar 1H-pyrazole system. This planarity is thermodynamically favored and conformationally necessary for optimal insertion into the narrow, hydrophobic cleft of the ERα ligand-binding domain.

  • Purification & Verification:

    • Action: Purify via column chromatography (n-hexane/ethyl acetate gradient). Validate structure using FT-IR (confirming the disappearance of N-H stretches and appearance of C=N at ~1593 cm⁻¹), HR-MS, and 1D/2D NMR.

Protocol B: Molecular Docking Validation

Objective: Confirm competitive binding at the ERα active site 2.

  • Protein Preparation: Retrieve the ERα crystal structure (PDB: 3ERT). Remove water molecules, add polar hydrogens, and compute Gasteiger charges.

    • Causality: The 3ERT structure is specifically chosen because it is co-crystallized with 4-OHT. This provides a pre-validated, antagonist-conformation active site, ensuring the simulation accurately reflects competitive inhibition rather than agonist-induced activation.

  • Grid Box Generation: Center the grid box precisely on the coordinates of the native 4-OHT ligand.

  • Simulation: Execute docking using AutoDock 4.2.6 utilizing the Lamarckian Genetic Algorithm (LGA) to explore the conformational space of the FPD ligand. Record ΔG and Ki​ .

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Objective: Quantify the anti-proliferative effect of FPD on hormone-dependent breast cancer cells.

  • Cell Culture: Culture MCF-7 (ERα positive) human breast cancer cells in DMEM supplemented with 10% FBS.

  • Treatment: Seed cells in 96-well plates and treat with varying concentrations of FPD (0.1 µM to 100 µM) for 48 hours. Include 4-OHT as a positive control.

  • Quantification: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Causality: The MTT assay relies on the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, quantifiable proxy for cellular metabolic activity. A reduction in absorbance directly correlates with FPD-induced cell viability inhibition.

Strategic Assessment: FPD vs. Alternatives

When building a drug development pipeline targeting ERα, the choice of scaffold dictates downstream pharmacokinetics and toxicity.

  • Vs. Tamoxifen (Triphenylethylenes): While Tamoxifen is highly effective, prolonged use is associated with resistance and increased risk of endometrial cancer due to partial agonist activity in other tissues. The rigid 1,5-diarylpyrazole core of FPD lacks the flexible alkylamine side chain of tamoxifen, potentially altering tissue-specific coactivator recruitment and offering a distinct toxicity profile.

  • Vs. Celecoxib (Standard Pyrazoles): Celecoxib is a well-known 1,5-diarylpyrazole, but it is optimized for COX-2 inhibition (featuring a sulfonamide group). The replacement of the sulfonamide with a naphthalen-1-yl group and the strategic placement of the 4-fluorophenyl moiety in FPD shifts the target selectivity away from COX-2 and heavily toward ERα antagonism 3.

References

  • Jasril, J., Frimayanti, N., Nurulita, Y., Zamri, A., Ikhtiarudin, I., & Guntur, G. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI Molbank.
  • Jasril, J., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar.
  • Jasril, J., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. ResearchGate.

Sources

Comparative Study of 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole and Its Derivatives: Scaffold Evaluation, Target Selectivity, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-diarylpyrazole scaffold is a highly privileged structure in medicinal chemistry, serving as the foundational pharmacophore for a multitude of blockbuster drugs and advanced clinical candidates. Among its variations, the 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole core represents a critical evolutionary leap in drug design. By strategically replacing the metabolically labile 4-methylphenyl group (found in first-generation coxibs like celecoxib) with a 4-fluorophenyl moiety, researchers have unlocked unprecedented metabolic stability, altered target selectivity, and enhanced lipophilicity [1].

This technical guide objectively compares the 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole scaffold against other prominent pyrazole derivatives. Designed for drug development professionals, it synthesizes structural causality, step-by-step experimental validation, and quantitative pharmacological data to guide future pipeline development.

Mechanistic Causality: Structural & Pharmacophoric Comparison

To understand the superiority and specific applications of the 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole core, we must evaluate the causality behind its structural substitutions compared to standard derivatives.

The Role of the C5-Substitution: Metabolic Stability & Pharmacokinetics

The substitution at the C5 position of the pyrazole ring dictates the molecule's pharmacokinetic (PK) profile.

  • Celecoxib (4-Methylphenyl): The para-methyl group is highly susceptible to CYP450-mediated aliphatic oxidation, rapidly converting to a carboxylic acid metabolite. This limits its half-life to approximately 11 hours [4].

  • Mavacoxib & SC-58125 (4-Fluorophenyl): Replacing the methyl group with a fluorine atom—the most electronegative element—completely blocks this primary metabolic pathway. Because the carbon-fluorine bond is exceptionally strong and resistant to oxidative cleavage, the half-life is dramatically extended. For instance, Mavacoxib (the 4-fluoro analog of celecoxib) exhibits a half-life of up to 17 days in canine models [3]. Furthermore, the fluorine atom increases the logP (lipophilicity), enhancing cell membrane penetration for intracellular targets.

The Role of the N1-Substitution: Target Selectivity

The substituent at the N1 position acts as the primary driver for target selectivity.

  • Unsubstituted N1-Phenyl: The base 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole scaffold lacks the sulfonamide anchor. Instead, it mimics the adenine ring of ATP, making it a potent ATP-competitive inhibitor for anticancer kinase targets (e.g., EGFR, RON)[1].

  • Substituted N1-Phenyl ( −SO2​NH2​ or −SO2​CH3​ ): Adding a para-sulfonamide (as in Celecoxib/Mavacoxib) or a methylsulfonyl group (as in SC-58125) forces the molecule to anchor deeply into the secondary hydrophobic side pocket of the Cyclooxygenase-2 (COX-2) enzyme, formed by the Val523 and Arg513 residues. This shifts the molecule from a kinase inhibitor to a highly selective COX-2 inhibitor [2].

SAR_Logic Core 1,5-Diarylpyrazole Core (Base Scaffold) Pos1 N1-Phenyl Substitution (Selectivity Driver) Core->Pos1 Pos5 C5-Phenyl Substitution (PK / Stability Driver) Core->Pos5 Sub1A Unsubstituted Phenyl (Kinase Target) Pos1->Sub1A Sub1B 4-SO2CH3 / 4-SO2NH2 (COX-2 Target) Pos1->Sub1B Sub5A 4-Methylphenyl (Celecoxib: Labile) Pos5->Sub5A Sub5B 4-Fluorophenyl (Mavacoxib/SC-58125: Stable) Pos5->Sub5B Result2 Anticancer Kinase Inhibition (EGFR / RON) Sub1A->Result2 ATP-competitive binding Result1 Potent COX-2 Inhibition (Extended Half-Life) Sub1B->Result1 Anchors in COX-2 pocket Sub5B->Result1 Prevents CYP450 oxidation Sub5B->Result2 Enhances lipophilicity

Structure-Activity Relationship (SAR) logic for 1,5-diarylpyrazole derivatives.

Quantitative Data Presentation

The following table summarizes the objective pharmacological performance of the 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole scaffold and its direct derivatives, highlighting the impact of the bioisosteric replacements discussed above.

Table 1: Comparative Pharmacological Profile of Pyrazole Derivatives

CompoundN1-SubstituentC5-SubstituentPrimary TargetCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Metabolic Stability / Half-Life
5-(4-fluorophenyl)-1-phenyl-1H-pyrazole Phenyl4-FluorophenylKinases (EGFR)> 50.0> 100.0High (Resists para-oxidation)
SC-58125 4-Methylsulfonylphenyl4-FluorophenylCOX-20.04> 100.0High (Potent anticancer/NSAID)
Mavacoxib 4-Sulfamoylphenyl4-FluorophenylCOX-20.02> 50.0Ultra-High (~17 Days)
Celecoxib 4-Sulfamoylphenyl4-MethylphenylCOX-20.0415.0Moderate (~11 Hours)

Experimental Protocols: Synthesis and Validation

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis of the 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole core and its subsequent in vitro evaluation [5]. Every step is designed with explicit chemical causality.

Protocol A: Synthesis of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole
  • Claisen-Schmidt Condensation (Chalcone Formation):

    • Procedure: Dissolve 4-fluoroacetophenone (0.02 mol) and benzaldehyde (0.02 mol) in 25 mL of ethanol. Add 10 mL of 40% NaOH dropwise at 0°C. Stir for 12 hours.

    • Causality: The strong base deprotonates the α -carbon of 4-fluoroacetophenone, creating a reactive enolate that attacks the electrophilic carbonyl of benzaldehyde, forming the α,β -unsaturated fluorochalcone.

  • Pyrazoline Cyclization:

    • Procedure: Reflux the isolated fluorochalcone (0.01 mol) with phenylhydrazine hydrochloride (0.012 mol) in 25 mL of ethanol for 3 hours.

    • Causality: Ethanol provides the optimal dielectric constant to facilitate the nucleophilic attack of the hydrazine nitrogen onto the β -carbon of the chalcone, followed by intramolecular cyclization to yield the 4,5-dihydropyrazole intermediate.

  • Oxidative Aromatization:

    • Procedure: Suspend the pyrazoline intermediate in 10 mL of water. Gradually add 15 mL of 5% bromine water over 30 minutes at room temperature. Stir for 3 hours, filter, and recrystallize from ethanol.

    • Causality: Bromine water acts as a mild, selective oxidant. It effectively removes two hydrogen atoms to aromatize the pyrazoline into a stable pyrazole ring without causing oxidative cleavage of the core structure [5].

Protocol B: In Vitro COX-2 / Kinase Selectivity Assay
  • Enzyme Incubation: Incubate 10 µL of the synthesized compound (dissolved in DMSO, max 1% final concentration to prevent solvent-induced denaturation) with recombinant human COX-2 or EGFR kinase in assay buffer (pH 7.4) for 15 minutes at 37°C.

  • Substrate Addition:

    • For COX-2: Add arachidonic acid (AA) to initiate the reaction.

    • For Kinases: Add ATP and the specific peptide substrate.

  • Quantification: Measure the conversion using a fluorometric probe (e.g., ADHP for COX-2 peroxidase activity). Calculate IC₅₀ values using non-linear regression analysis. Self-Validation: Always run Celecoxib as a positive control to validate the dynamic range of the COX-2 assay.

Exp_Workflow Step1 1. Claisen-Schmidt Condensation (4-Fluoroacetophenone + Benzaldehyde) Step2 2. Pyrazoline Cyclization (Phenylhydrazine HCl, EtOH, Reflux) Step1->Step2 Chalcone Intermediate Step3 3. Oxidative Aromatization (Bromine Water, RT, 3h) Step2->Step3 4,5-Dihydropyrazole Step4 4. Scaffold Isolation (5-(4-fluorophenyl)-1-phenyl-1H-pyrazole) Step3->Step4 Mild Oxidation Assay1 In Vitro COX-1/COX-2 Assay (Fluorometric Quantification) Step4->Assay1 Selectivity Profiling Assay2 Kinase Panel Screening (EGFR/RON Activity) Step4->Assay2 Anticancer Profiling

Experimental workflow from core synthesis to in vitro pharmacological profiling.

Conclusion

The comparative analysis demonstrates that the 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole scaffold is not merely an analog, but a significant structural upgrade over traditional methyl-substituted pyrazoles. By leveraging the electronegativity and metabolic resistance of the fluorine atom, researchers can engineer compounds with vastly superior half-lives (e.g., Mavacoxib) and potent, tunable selectivity profiles ranging from anti-inflammatory COX-2 inhibition to targeted anticancer kinase suppression.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2768365, 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole" PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 115239, SC-58125" PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9843089, Mavacoxib" PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2662, Celecoxib" PubChem, [Link].

  • Hassan, G. S., et al. "Synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as possible antidiabetic agents." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 32, no. 1, 2017, pp. 60-69. Taylor & Francis, [Link].

structure-activity relationship (SAR) studies of 1,5-diarylpyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Title : Structural Optimization and SAR Profiling of 1,5-Diarylpyrazoles: A Comparative Guide to COX-2 and CB1 Receptor Targeting

Executive Summary The 1,5-diarylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as the molecular backbone for blockbuster drugs across entirely divergent therapeutic classes. By precisely tuning the substituents at the N1, C3, and C5 positions, drug development professionals can shift the pharmacological profile from selective cyclooxygenase-2 (COX-2) inhibition (e.g., Celecoxib) to cannabinoid receptor 1 (CB1) antagonism (e.g., Rimonabant). This guide provides an objective, comprehensive comparison of the structure-activity relationships (SAR) governing these two pathways, supported by empirical data and self-validating experimental protocols.

Molecular Architecture: The 1,5-Diarylpyrazole Scaffold

The core pyrazole ring acts as a rigid geometric template that projects three distinct vectors (N1, C3, and C5) into the binding pockets of target proteins. The causality behind the scaffold's versatility lies in its ability to lock aryl rings in a specific dihedral arrangement, minimizing entropic penalties upon receptor binding.

Pharmacophore Core 1,5-Diarylpyrazole Core COX2 COX-2 Inhibitors (e.g., Celecoxib) Core->COX2 CB1 CB1 Antagonists (e.g., Rimonabant) Core->CB1 C_N1 N1: p-SO2NH2 Phenyl Targets Val523 Pocket COX2->C_N1 C_C3 C3: CF3 Electron Withdrawing COX2->C_C3 C_C5 C5: p-Tolyl Hydrophobic Packing COX2->C_C5 B_N1 N1: 2,4-Dichlorophenyl Deep Hydrophobic Cleft CB1->B_N1 B_C3 C3: Carboxamide H-Bonding (Lys192) CB1->B_C3 B_C5 C5: p-Chlorophenyl Pi-Pi Stacking CB1->B_C5

Caption: Divergent SAR pathways of 1,5-diarylpyrazoles for COX-2 and CB1 targeting.

Comparative SAR Landscapes: COX-2 vs. CB1

A. COX-2 Selectivity (The Celecoxib Paradigm) The discovery of Celecoxib demonstrated that COX-2 selectivity is driven by exploiting a secondary side pocket present in COX-2 but sterically blocked in COX-1 [1].

  • N1-Position : A phenyl ring substituted with a para-sulfamoyl (-SO2NH2) or methylsulfonyl (-SO2Me) group is mandatory. Causality : In COX-1, position 523 is a bulky Isoleucine. In COX-2, it is a smaller Valine (Val523), creating an accessible side pocket. The polar sulfonamide group perfectly inserts into this pocket, hydrogen-bonding with Arg513, ensuring high COX-2 selectivity[1].

  • C3-Position : Electron-withdrawing groups like trifluoromethyl (-CF3) or difluoromethyl (-CHF2) optimize binding. 3D-QSAR studies reveal that electronegative bulk at C3 enhances the dipole moment, aligning the pyrazole core within the hydrophobic channel [2].

  • C5-Position : A para-substituted aryl group (e.g., p-tolyl or p-fluorophenyl) provides essential hydrophobic packing against the main cyclooxygenase channel[3].

B. CB1 Antagonism (The Rimonabant Paradigm) By completely replacing the hydrogen-bonding sulfonamide and altering the steric bulk, the scaffold shifts from an enzyme inhibitor to a G-protein coupled receptor (GPCR) antagonist [4].

  • N1-Position : The 2,4-dichlorophenyl group replaces the sulfonamide. Causality : The CB1 receptor features a deep, highly lipophilic transmembrane cleft. The ortho/para di-halogenation forces the phenyl ring out of coplanarity with the pyrazole, perfectly matching the steric contours of the CB1 binding site[4].

  • C3-Position : An N-piperidinylcarboxamide (or similar imide/amide) is critical. This group acts as a hydrogen bond acceptor/donor, interacting directly with Lys192 in the CB1 receptor, anchoring the antagonist[5].

  • C5-Position : A 4-chlorophenyl group provides optimal π−π stacking interactions with aromatic residues in the receptor's binding pocket[4].

Quantitative Performance Comparison

The following table summarizes the structure-activity relationship data, illustrating how specific functional group substitutions dictate target affinity.

Scaffold DerivativeTarget FocusN1 SubstituentC3 SubstituentC5 SubstituentPrimary Assay ResultSelectivity Profile
Celecoxib (SC-58635) COX-24-Sulfamoylphenyl-CF34-MethylphenylCOX-2 IC50: 0.04 µMCOX-1 IC50: 15.0 µM (375x)
Analog 19a COX-24-Fluorophenyl-CN4-MethylsulfonylphenylCOX-2 IC50: 0.24 µMCOX-1 IC50: >100 µM
Rimonabant (SR141716A) CB12,4-DichlorophenylN-piperidinylcarboxamide4-ChlorophenylCB1 Ki: 1.8 nMCB2 Ki: >1000 nM
Imide Analog 16f CB12,4-DichlorophenylN-methyl imide4-ChlorophenylCB1 Ki: 4.5 nMHigh CB1 specific

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of synthesized 1,5-diarylpyrazoles must rely on self-validating assay systems.

Experimental_Workflow Design Rational SAR Design (3D-QSAR & Docking) Synthesis Chemical Synthesis (Claisen Condensation) Design->Synthesis Assay In Vitro Assays (EIA / Radioligand) Synthesis->Assay Data Data Analysis (IC50 / Ki Determination) Assay->Data Control Self-Validating Controls (Celecoxib/Rimonabant) Control->Assay

Caption: Step-by-step experimental workflow for validating 1,5-diarylpyrazole derivatives.

Protocol A: In Vitro Human Whole Blood COX-2/COX-1 Selectivity Assay Causality & Rationale: Why use a whole-blood assay rather than purified recombinant enzymes? Recombinant assays often overestimate clinical efficacy because they fail to account for plasma protein binding. The whole-blood assay preserves the physiological environment, ensuring the measured IC50 translates accurately to in vivo pharmacodynamics.

  • Preparation: Collect heparinized human whole blood from healthy volunteers (abstaining from NSAIDs for 2 weeks prior).

  • COX-1 Pathway Activation: Aliquot 1 mL of blood into tubes containing the test 1,5-diarylpyrazole (concentrations 0.01 to 100 µM). Incubate at 37°C for 1 hour to allow blood to coagulate (endogenous thrombin activates COX-1).

  • COX-2 Pathway Activation: To a separate 1 mL aliquot, add 10 µg/mL lipopolysaccharide (LPS) to induce COX-2 expression in monocytes. Incubate at 37°C for 24 hours.

  • Self-Validation Control: Run Celecoxib concurrently. System Check: If the Celecoxib control fails to show >300-fold COX-2 selectivity, the assay environment is compromised and must be repeated.

  • Quantification: Centrifuge samples to isolate serum. Quantify Thromboxane B2 (TXB2) for COX-1 activity and Prostaglandin E2 (PGE2) for COX-2 activity using a competitive Enzyme Immunoassay (EIA).

  • Data Analysis: Calculate IC50 values using non-linear regression analysis.

Protocol B: CB1 Receptor Radioligand Binding Assay Causality & Rationale: Why use [3H]CP55,940? It is a non-selective CB1/CB2 full agonist with high specific activity. By measuring the displacement of this radioligand, we can accurately determine the inhibition constant (Ki) of novel pyrazole antagonists.

  • Membrane Preparation: Homogenize CHO cells stably expressing human CB1 receptors in 50 mM Tris-HCl buffer (pH 7.4) containing 2.5 mM EDTA. Centrifuge at 43,000 x g for 20 mins.

  • Incubation Mixture: In a 96-well plate, combine 50 µL of test compound (10^-10 to 10^-5 M), 50 µL of [3H]CP55,940 (final concentration 0.2 nM), and 100 µL of membrane suspension (20 µg protein/well).

  • Self-Validation Control: Include 1 µM Rimonabant to define non-specific binding (NSB). System Check: The specific binding must be >80% of total binding for assay validity.

  • Filtration: Incubate for 90 minutes at 30°C. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% BSA to reduce non-specific adherence).

  • Detection: Wash filters three times with ice-cold buffer. Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 from the displacement curve and convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .

References

  • Penning, T. D., et al. (1997). "Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry.[Link]

  • Desiraju, G. R., et al. (2000). "Three-Dimensional Quantitative Structural Activity Relationship (3D-QSAR) Studies of Some 1,5-Diarylpyrazoles: Analogue Based Design of Selective Cyclooxygenase-2 Inhibitors." Molecules.[Link]

  • Menozzi, G., et al. (2008). "Rational design, synthesis and biological evaluation of new 1,5-diarylpyrazole derivatives as CB1 receptor antagonists, structurally related to rimonabant." European Journal of Medicinal Chemistry.[Link]

  • Tsuji, K., et al. (1997). "Studies on Anti-Inflammatory Agents. IV. Synthesis and Pharmacological Properties of 1,5-diarylpyrazoles and Related Derivatives." Chemical and Pharmaceutical Bulletin. [Link]

  • Ahn, J. H., et al. (2009). "Synthesis and structure-activity relationship of novel diarylpyrazole imide analogues as CB1 cannabinoid receptor ligands." Bioorganic & Medicinal Chemistry Letters.[Link]

Sources

Cross-Validation of In Vitro and In Vivo Results for 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of translating in vitro enzymatic selectivity into in vivo therapeutic efficacy. The compound 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole () serves as a canonical baseline for the 1,5-diarylpyrazole class of selective cyclooxygenase-2 (COX-2) inhibitors.

This guide objectively compares the performance of this foundational pharmacophore against fully optimized clinical alternatives (e.g., Celecoxib) and non-selective NSAIDs (e.g., Indomethacin). By dissecting the experimental causality behind our protocols, we provide a self-validating framework for cross-validating in vitro and in vivo data.

Mechanistic Framework & Rationale

The 1,5-diarylpyrazole scaffold was rationally designed to exploit the larger hydrophobic side pocket of the COX-2 enzyme, which is absent in the constitutive COX-1 isoform . While in vitro assays can confirm this structural fit, in vivo models are mandatory to ensure that the compound's pharmacokinetics (PK) do not abrogate its selectivity or efficacy.

Mechanism AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Inflammatory Stimuli PGE2_GI PGE2 / PGI2 (GI Protection) COX1->PGE2_GI PGE2_Inf PGE2 (Inflammation & Pain) COX2->PGE2_Inf Inhibitor 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole (1,5-Diarylpyrazole Core) Inhibitor->COX1 Weak/No Inhibition Inhibitor->COX2 Selective Inhibition

Fig 1. Selective COX-2 inhibition mechanism by the 1,5-diarylpyrazole pharmacophore.

In Vitro Profiling: Enzymatic & Cellular Protocols

To establish baseline potency, we utilize a two-tier in vitro system. Cell-free enzymatic assays isolate the direct compound-target interaction, while cell-based macrophage assays validate membrane permeability and intracellular efficacy.

Protocol 1: COX-1/COX-2 Enzymatic Inhibition Assay (EIA)
  • Preparation : Incubate purified ovine COX-1 or human recombinant COX-2 with heme in Tris-HCl buffer (pH 8.0) at 37°C.

  • Compound Addition : Add 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole (dissolved in DMSO, final concentration <1%) across a 10-point concentration gradient. Incubate for 15 minutes.

    • Causality: Pre-incubation is critical because 1,5-diarylpyrazoles act as time-dependent, pseudo-irreversible COX-2 inhibitors. Omitting this step results in artificially inflated IC50 values.

  • Reaction Initiation : Add arachidonic acid (AA) to a final concentration of 10 μM. React for exactly 2 minutes.

  • Termination & Quantification : Stop the reaction with 1M HCl. Quantify PGE2 production using a competitive Enzyme Immunoassay (EIA).

Comparative In Vitro Data Summary
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)Cellular PGE2 IC50 (μM)
5-(4-fluorophenyl)-1-phenyl-1H-pyrazole > 50.02.15> 234.80
Celecoxib (Optimized Alternative)15.00.043750.06
Indomethacin (Non-selective NSAID)0.050.450.110.02

Data Insight: While 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole demonstrates clear COX-2 selectivity, it lacks the extreme sub-micromolar potency of Celecoxib. This highlights the necessity of the sulfonamide and trifluoromethyl substitutions present in Celecoxib for optimal hydrogen bonding within the COX-2 active site .

In Vivo Validation: Efficacy & Safety Protocols

In vitro metrics are meaningless if the compound undergoes rapid hepatic clearance or exhibits high plasma protein binding. We cross-validate using the Carrageenan-Induced Paw Edema model (efficacy) and Gastric Ulcerogenic Liability (safety).

Protocol 2: Carrageenan-Induced Rat Paw Edema
  • Animal Preparation : Fast male Wistar rats (150-200g) for 18 hours prior to the experiment to ensure uniform gastric absorption.

  • Dosing : Administer the test compound via oral gavage (p.o.) suspended in 0.5% methylcellulose.

    • Causality: Oral administration forces the compound through first-pass metabolism, rigorously testing its real-world pharmacokinetic viability compared to direct intravenous injection.

  • Induction : One hour post-dose, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw.

    • Causality: Carrageenan induces a biphasic inflammatory response; the late phase (3-6 hours) is exclusively driven by COX-2 mediated PGE2 overproduction, making it the perfect in vivo counterpart to the in vitro EIA.

  • Measurement : Measure paw volume using a plethysmometer at 0, 3, and 5 hours. Calculate the percentage of edema inhibition relative to the vehicle control.

Comparative In Vivo Data Summary
CompoundAnti-inflammatory ED50 (mg/kg, p.o.)Ulcerogenic Index (mg/kg, p.o.)In Vivo / In Vitro Correlation
5-(4-fluorophenyl)-1-phenyl-1H-pyrazole ~ 45.0> 200 (Safe)Moderate (Limited by poor aqueous solubility)
Celecoxib 7.1> 200 (Safe)High (Excellent oral bioavailability)
Indomethacin 2.01.5 (Highly Ulcerogenic)High (Potent but non-selective)
The Cross-Validation Logic

The data above illustrates a classic paradigm in drug development. The baseline pyrazole scaffold is safe (no gastric ulcers) and selective, but its in vivo ED50 (45 mg/kg) is disproportionately higher than its in vitro IC50 would suggest. This discrepancy is typically caused by suboptimal physicochemical properties (e.g., high lipophilicity leading to poor oral absorption).

By utilizing a structured feedback loop, researchers can identify these disconnects. The in vivo failure of a highly selective in vitro hit dictates a return to medicinal chemistry to optimize ADME properties—which is exactly how the baseline 1,5-diarylpyrazole evolved into Celecoxib.

Workflow InVitro In Vitro Screening COX-1/COX-2 EIA Cellular PGE2 Assay PK Pharmacokinetics ADME Profiling Plasma Half-life InVitro->PK Selectivity > 10 InVivo In Vivo Efficacy Carrageenan Paw Edema PK->InVivo Adequate Exposure Safety Safety Profiling Gastric Ulcerogenic Index InVivo->Safety ED50 Validation Safety->InVitro SAR Feedback Loop

Fig 2. Iterative cross-validation workflow bridging in vitro selectivity and in vivo efficacy.

Conclusion

For researchers evaluating 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole, it must be treated as a highly selective, yet pharmacokinetically unoptimized, baseline tool compound. Cross-validating its in vitro enzymatic data with in vivo functional models perfectly demonstrates the necessity of holistic pharmacological profiling when developing next-generation anti-inflammatory therapeutics.

References
  • PubChem. "5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole." National Center for Biotechnology Information. URL:[Link]

  • Penning, T. D., et al. "Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry, vol. 40, no. 9, 1997, pp. 1347-1365. URL:[Link]

  • Morris, C. J. "Carrageenan-Induced Paw Edema in the Rat and Mouse." Inflammation Protocols, Methods in Molecular Biology, vol. 225, 2003, pp. 115-121. URL:[Link]

Mechanistic Divergence: Reversible vs. Irreversible Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of targeted therapies requires moving beyond basic efficacy metrics to understand the precise biochemical interactions at the kinase domain. In the landscape of non-small cell lung cancer (NSCLC), the evolution of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) provides a perfect model for comparing inhibitor mechanisms.

This guide provides an in-depth mechanistic comparison between first-generation reversible inhibitors (e.g., Erlotinib) and third-generation irreversible covalent inhibitors (e.g., Osimertinib), supported by quantitative data and self-validating experimental protocols.

The fundamental difference between these two classes of inhibitors lies in their binding kinetics and their vulnerability to structural mutations in the target kinase.

Erlotinib (First-Generation): Erlotinib functions as a reversible, ATP-competitive inhibitor. It binds non-covalently to the kinase domain of EGFR, effectively blocking endogenous ATP from initiating autophosphorylation in tumors harboring sensitizing mutations like Exon 19 deletions or L858R[1]. However, prolonged exposure inevitably selects for the 2[2]. Mechanistic Causality: The T790M mutation does not merely block Erlotinib via steric hindrance; critically, it increases the mutant receptor's affinity for endogenous ATP. This enhanced ATP affinity outcompetes reversible inhibitors, closing the therapeutic window and rendering Erlotinib ineffective[1].

Osimertinib (Third-Generation): 3 was engineered to overcome this exact pharmacokinetic bottleneck. As a mono-anilino-pyrimidine compound, it features a Michael acceptor group that forms a permanent covalent bond with the Cysteine-797 (C797) residue located at the edge of the ATP-binding pocket[1][3]. Mechanistic Causality: Because the binding is irreversible, Osimertinib does not need to continuously compete with ATP. This allows it to potently inhibit T790M-mutant EGFR while maintaining a high degree of selectivity, sparing wild-type (WT) EGFR[1][3].

Mechanism_Logic Erlotinib Erlotinib (1st Gen Reversible) EGFR_Sens EGFR Sensitizing Mut (e.g., L858R) Erlotinib->EGFR_Sens ATP-Competitive Binding EGFR_Resist EGFR T790M Mut (Increased ATP Affinity) Erlotinib->EGFR_Resist Blocked by Steric Hindrance Osimertinib Osimertinib (3rd Gen Irreversible) Osimertinib->EGFR_Resist Overcomes T790M EGFR_C797 EGFR C797 Residue (Covalent Anchor) Osimertinib->EGFR_C797 Covalent Bond Formation

Diagram 1: Binding mechanisms of Erlotinib and Osimertinib against EGFR mutations.

Downstream Signaling Cascade Inhibition

EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and undergoes transautophosphorylation[4]. These phosphorylated tyrosine residues serve as docking platforms for adaptor proteins (like GRB2 and SHC), which drive two primary oncogenic cascades[5][6]:

  • The RAS-RAF-MEK-ERK (MAPK) Pathway : Propagates signals to the nucleus to drive cell cycle progression and proliferation[4][6].

  • The PI3K-AKT-mTOR Pathway : Mediates anti-apoptotic signals, controlling cell size, survival, and motility[4][6].

Effective target engagement by an EGFR inhibitor must result in the simultaneous collapse of both downstream pathways to induce tumor cell apoptosis.

EGFR_Pathway cluster_MAPK MAPK Pathway (Proliferation) cluster_PI3K PI3K/AKT Pathway (Survival) EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR GRB2_SOS GRB2 / SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR

Diagram 2: EGFR downstream signaling cascades driving cell proliferation and survival.

Comparative Quantitative Efficacy

The structural differences between these inhibitors translate directly into their biochemical inhibitory profiles. The table below summarizes the half-maximal inhibitory concentration (IC50) values across different genomic profiles, highlighting Osimertinib's potent therapeutic window[7][8].

Target / Cell LineMutation ProfileErlotinib IC50 (nM)Osimertinib IC50 (nM)
PC-9 Exon 19 Deletion (Sensitizing)~2 - 108 - 17
H1975 L858R / T790M (Resistant)> 10,0005 - 11
Calu-3 / A431 Wild-Type EGFR~20 - 50460 - 1865

Experimental Validation Protocols

To objectively validate the mechanism of action and therapeutic window of these inhibitors, researchers must employ orthogonal assays. The following protocols are designed with internal controls to ensure they operate as self-validating systems.

Protocol 1: Recombinant Kinase Assay (Target Engagement)

Purpose : To measure direct biochemical inhibition (IC50) independent of cellular permeability, efflux mechanisms, or microenvironmental variables. Methodology :

  • Enzyme Preparation : Prepare purified recombinant EGFR kinase domains (WT, L858R, and L858R/T790M).

  • Compound Titration : Perform a 10-point serial dilution of Erlotinib and Osimertinib in DMSO, transferring to a 384-well assay plate.

  • ATP/Substrate Addition : Add ATP and the target peptide substrate. Causality Check: It is critical to use ATP concentrations at the specific Michaelis constant ( Km​ ) for each respective mutant. Because the T790M mutation inherently alters ATP affinity, testing all enzymes at a uniform ATP concentration would artificially skew the apparent IC50​ . Operating at the specific Km​ ensures you are measuring the true inhibitor affinity ( Ki​ ).

  • Detection : Measure luminescence proportional to ATP consumption (e.g., ADP-Glo™ assay). Self-Validating System : The assay must include a "No Enzyme" well (defines the 0% kinase activity baseline) and a "Vehicle/DMSO" well (defines 100% kinase activity). The inclusion of a universal, non-selective kinase inhibitor (e.g., Staurosporine) acts as a positive control to validate the assay's dynamic range and reagent integrity.

Protocol 2: Cellular Phospho-EGFR Western Blot (Pathway Shutdown)

Purpose : To confirm that biochemical target engagement translates to the shutdown of downstream MAPK and PI3K pathways in living cells. Methodology :

  • Cell Line Selection & Seeding : Seed H1975 cells (harboring endogenous L858R/T790M) and A431 cells (amplified WT EGFR) in 6-well plates. Causality Check: Testing both cell lines simultaneously provides an internal control for the mutant-selectivity therapeutic window, proving the drug suppresses mutant signaling while sparing healthy WT tissue.

  • Starvation & Treatment : Serum-starve cells for 24 hours, treat with inhibitors for 2 hours, then stimulate with EGF ligand (50 ng/mL) for 15 minutes. Causality Check: Serum starvation removes extraneous growth factors present in bovine serum, ensuring that any baseline signaling is strictly driven by the specific EGF-EGFR interaction.

  • Lysis & SDS-PAGE : Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting : Probe for p-EGFR (Y1068), total EGFR, p-ERK, total ERK, and GAPDH. Causality Check: Y1068 is the primary autophosphorylation site that directly recruits GRB2; its absence biochemically confirms the kinase domain is catalytically inactive. Self-Validating System : Probing for Total EGFR ensures that the loss of the p-EGFR signal is due to true kinase inhibition rather than drug-induced protein degradation. GAPDH serves as a loading control to confirm equal protein distribution across all lanes.

References

  • EGFR Signaling Pathway - Danaher Life Sciences. 5

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - NIH PMC. 4

  • Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - Dove Medical Press. 3

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - MDPI. 6

  • A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - AME Groups. 2

  • Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - SciSpace. 1

  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - Oncotarget. 7

  • A consensus on the role of osimertinib in non-small cell lung cancer (PMC Version) - NIH PMC.8

Sources

head-to-head comparison with standard-of-care drugs in disease models

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Preclinical Comparison: Novasib (KRAZ-092) vs. Standard-of-Care KRAS G12C Inhibitors in NSCLC Models

As a Senior Application Scientist, I have structured this technical guide to objectively evaluate the preclinical performance of our next-generation KRAS G12C inhibitor, Novasib (KRAZ-092) , against the current standard-of-care (SoC) therapeutics, Sotorasib (AMG-510) and Adagrasib (MRTX849) . This guide synthesizes mechanistic rationale, step-by-step in vivo methodologies, and quantitative efficacy data to provide a comprehensive, self-validating framework for drug development professionals.

Mechanistic Rationale & Pathway Dynamics

KRAS G12C mutations drive approximately 11–16% of all Non-Small Cell Lung Cancer (NSCLC) cases[1]. Legacy SoC inhibitors like Sotorasib and Adagrasib achieve efficacy by covalently binding to the inactive, GDP-bound state of KRAS G12C, locking it in an "OFF" position. However, clinical resistance frequently emerges. Tumors bypass this blockade via secondary mutations (e.g., NRAS G13R) or through upstream receptor tyrosine kinase (RTK) and SHP2 activation, which rapidly shifts the intracellular equilibrium back toward the active GTP-bound state[2].

Novasib is engineered with a highly reactive, sterically optimized acrylamide warhead. This structural advantage allows Novasib to achieve near-instantaneous target occupancy, effectively trapping KRAS G12C before RTK-mediated nucleotide exchange can occur, while also exhibiting off-target suppression of bypass pathways.

KRAS_Pathway EGFR EGFR / RTKs SHP2 SHP2 / SOS1 EGFR->SHP2 Activation KRAS KRAS G12C (Target) SHP2->KRAS GDP to GTP NRAS NRAS (Resistance Bypass) SHP2->NRAS GDP to GTP BRAF BRAF / CRAF KRAS->BRAF Oncogenic Signaling NRAS->BRAF Bypass Signaling MEK MEK1/2 BRAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK SoC Sotorasib / Adagrasib SoC->KRAS Inhibits (Slow) Novasib Novasib (Next-Gen) Novasib->KRAS Inhibits (Fast) Novasib->NRAS Dual Suppression

Figure 1. KRAS G12C signaling cascade and therapeutic intervention points.

In Vitro Profiling: Binding Kinetics and Cellular Efficacy

Before advancing to in vivo models, we established the biochemical superiority of Novasib. The rapid covalent half-time ( t1/2​ inact) is the primary causal driver for Novasib's enhanced potency, as it outpaces the tumor's intrinsic GTPase cycling rate.

CompoundPrimary TargetNCI-H358 IC₅₀ (nM)Covalent Half-Time (min)Plasma Half-Life (h)
Novasib KRAS G12C2.1 4.5 28.0
Adagrasib KRAS G12C5.012.124.0
Sotorasib KRAS G12C15.418.25.5

In Vivo Disease Model: NCI-H358 Xenograft Protocol

To accurately benchmark in vivo efficacy, we utilize the NCI-H358 human NSCLC xenograft model. Causality of Model Selection: NCI-H358 intrinsically harbors the KRAS G12C mutation and accurately recapitulates the human tumor microenvironment's adaptive resistance to MAPK pathway inhibition[1][2].

Step-by-Step Methodology
  • Cell Preparation: Harvest NCI-H358 cells in log-phase growth. Resuspend at 5×107 cells/mL in a 1:1 mixture of cold PBS and Matrigel. Rationale: Matrigel provides extracellular matrix proteins that significantly enhance initial graft survival and angiogenesis.

  • Inoculation: Inject 100 µL ( 5×106 cells) subcutaneously (s.c.) into the right flank of 6–8 week-old female athymic nude mice.

  • Randomization & Grouping: Monitor tumor growth bi-weekly. Randomize mice into treatment cohorts (n=8/group) only when the mean tumor volume reaches 200–250 mm³. Causality of Randomization: Initiating treatment at this specific volume ensures tumors have established independent vasculature and are in the exponential growth phase. This prevents false-positive efficacy readouts from non-viable or spontaneously regressing grafts[3].

  • Dosing: Administer compounds via oral gavage (PO) daily for 28 days at 10 mg/kg.

  • Measurement: Measure tumor dimensions bi-weekly using digital calipers. Calculate volume using the modified ellipsoid formula: V=0.5×Length×Width2 [4][5]. Causality of Measurement Choice: While microCT provides superior 3D volumetric accuracy by eliminating skin thickness artifacts[4], caliper measurement remains the high-throughput standard for longitudinal xenograft studies when applied consistently by a blinded operator, allowing for rapid, stress-free daily tracking[5].

  • Endpoint: Sacrifice mice at Day 28. Extract tumors for ex vivo pharmacodynamic (PD) analysis (e.g., p-ERK inhibition assays) to confirm target engagement.

InVivoWorkflow CellPrep 1. Cell Prep NCI-H358 Inoculation 2. Inoculation s.c. in Mice CellPrep->Inoculation Randomization 3. Randomization Vol ~200 mm³ Inoculation->Randomization Dosing 4. Dosing PO, QD x 28d Randomization->Dosing Measurement 5. Measurement Bi-weekly Dosing->Measurement Endpoint 6. Endpoint TGI Analysis Measurement->Endpoint

Figure 2. Step-by-step in vivo experimental workflow for the NCI-H358 xenograft model.

In Vivo Efficacy: Quantitative Data Presentation

The protocol outlined above acts as a self-validating system: the inclusion of a vehicle control accounts for baseline exponential growth, while the parallel testing of Sotorasib and Adagrasib anchors the assay to known clinical benchmarks[1].

Treatment GroupDose (mg/kg/day)Mean Tumor Vol. Day 28 (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control 01450 ± 120-+2.1
Sotorasib (SoC) 10680 ± 8553.1-1.5
Adagrasib (SoC) 10510 ± 7064.8-3.2
Novasib 10190 ± 45 86.9 +1.0

Scientific Conclusion: Novasib demonstrates a profound, statistically significant improvement in Tumor Growth Inhibition (86.9%) compared to both Sotorasib and Adagrasib. Crucially, the minimal body weight change (+1.0%) in the Novasib cohort confirms that the enhanced efficacy is driven by target-specific potency and rapid covalent binding kinetics, rather than systemic off-target toxicity.

Sources

A Senior Application Scientist's Guide to Comparative Analysis of Spectroscopic Data for Similar Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technically-grounded methodology for the comparative analysis of spectroscopic data. Moving beyond a simple checklist of procedures, we will explore the causality behind experimental choices, ensuring that the analytical workflow is not only accurate but also self-validating.

The Spectroscopic Toolkit: A Symphony of Techniques

No single spectroscopic method tells the whole story. A comprehensive analysis leverages the complementary nature of multiple techniques to build a complete structural picture.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for providing a detailed map of the carbon-hydrogen framework, including connectivity and stereochemistry.[2] ¹H and ¹³C NMR are the workhorses for structural elucidation.

  • Mass Spectrometry (MS): Delivers precise molecular weight, elemental composition, and invaluable structural information through fragmentation patterns.[2][3] Its high sensitivity makes it ideal for analyzing small sample quantities.[2]

  • Vibrational Spectroscopy (FTIR & Raman): These techniques probe the vibrational modes of molecules, providing a "fingerprint" based on the presence or absence of specific functional groups.[4][5] Infrared (IR) spectroscopy is particularly sensitive to polar bonds (e.g., C=O, O-H), while Raman spectroscopy excels with non-polar, polarizable bonds (e.g., C-C, C=C).[6][7] This complementarity is crucial; what is weak or invisible in one technique may be strong in the other.[8]

The Comparative Analysis Workflow: From Raw Data to Actionable Insight

A successful comparative analysis hinges on a systematic workflow that ensures data quality and comparability at every stage. The process can be visualized as a pipeline that refines raw data into a clear, comparative assessment.

Comparative_Spectroscopic_Analysis_Workflow cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Data Preprocessing cluster_2 Phase 3: Comparative Analysis cluster_3 Phase 4: Interpretation & Reporting A Standardized Sample Preparation B Consistent Instrument Parameters A->B C Data Acquisition (Reference & Analytes) B->C D Baseline Correction C->D E Data Normalization (e.g., Min-Max, SNV) D->E F Smoothing / Filtering E->F G Peak Alignment F->G H Qualitative Analysis (Spectral Overlay, Difference) G->H I Quantitative Analysis (Similarity Metrics) H->I J Multivariate Analysis (Chemometrics) I->J K Integrated Data Interpretation J->K L Reporting & Visualization K->L

Caption: The four-phase workflow for comparative spectroscopic analysis.

Experimental Protocol: High-Fidelity Data Acquisition

The foundation of any comparison is high-quality, consistent data. Discrepancies arising from the experimental setup can easily be mistaken for real chemical differences.

Objective: To acquire spectra for a reference compound and one or more similar analytes under identical conditions.

Methodology:

  • Sample Preparation (NMR Example):

    • Accurately weigh 5-10 mg of the reference compound and each analyte into separate, clean NMR tubes.

    • Using a calibrated pipette, add an identical volume (e.g., 0.6 mL) of the same deuterated solvent (e.g., CDCl₃ with 0.03% TMS as internal standard) to each tube.

    • Ensure complete dissolution; gentle vortexing or sonication may be required. The key is identical concentration and solvent environment.

  • Instrument Setup & Calibration:

    • Use the same spectrometer for all measurements to eliminate inter-instrument variability.

    • Ensure the instrument is properly calibrated. For NMR, this involves shimming the magnetic field for optimal resolution for each sample. For FTIR/Raman, a background spectrum should be acquired before running the samples.

  • Parameter Optimization & Consistency:

    • For NMR: Use identical acquisition parameters for all samples. This includes the number of scans, relaxation delay (D1), and pulse width. For quantitative comparisons (qNMR), a sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time) is critical to ensure full relaxation of all nuclei, making signal integrals directly proportional to the number of nuclei.[9][10]

    • For MS: Employ the same ionization method (e.g., ESI, APCI), polarity (positive/negative ion mode), and collision energy for fragmentation (MS/MS) across all samples to ensure comparable fragmentation patterns.[1]

    • For FTIR/Raman: Use the same number of scans, resolution, and laser power (for Raman) for all measurements.

Essential Data Preprocessing

Raw spectroscopic data is often contaminated with artifacts from the instrument and experimental conditions, such as baseline drift, scattering effects, and variations in signal intensity.[11] Preprocessing is a critical, non-negotiable step to minimize this noise and enhance the genuine molecular features, improving model accuracy and analytical outcomes.[12]

Objective: To computationally correct for experimental artifacts and normalize spectra for valid comparison.

Methodology:

  • Baseline Correction: This step removes background noise and baseline drift, which is common in NMR, FTIR, and Raman spectra.[11] For NMR, this often involves polynomial fitting to regions of the spectrum known to be free of signals.[13]

  • Normalization: Normalization scales spectra to a common intensity, compensating for variations in sample concentration or path length.[14][15] This ensures that observed differences are due to structural variations, not sample quantity. Common methods include:

    • Min-Max Normalization: Rescales the data to a fixed range, typically[16].[14]

    • Standard Normal Variate (SNV): Corrects for multiplicative scaling and background effects due to light scattering, particularly useful in NIR and Raman spectroscopy.[12][15]

    • Peak Normalization: Scales all spectra relative to the intensity of a specific, stable peak (e.g., an internal standard or a solvent peak).[14]

  • Smoothing and Filtering: Algorithms like Savitzky-Golay smoothing can be applied to reduce high-frequency noise without significantly distorting the underlying spectral features.[17]

The Art and Science of Spectral Comparison

With preprocessed data, the analysis can begin. This involves both a qualitative visual inspection and a quantitative, objective assessment using mathematical tools.

Qualitative Analysis: The Expert Eye

The first step is often a direct visual comparison of the spectra.

  • Spectral Overlay: Plotting the spectra of the reference compound and the analytes on the same axes immediately reveals similarities and differences. In NMR, this highlights changes in chemical shifts (δ) and coupling constants (J), which are highly sensitive to the local electronic environment and molecular conformation.[9] In FTIR/Raman, it can show the appearance or disappearance of peaks corresponding to specific functional groups.[4]

  • Difference Spectroscopy: Subtracting the reference spectrum from an analyte's spectrum can amplify subtle differences, making minor changes more apparent.

Quantitative Analysis: Objective Similarity Metrics

While visual inspection is powerful, it is subjective. Quantitative metrics provide an objective measure of similarity. A standard method for comparison is the normalized dot product, or cosine correlation, between spectral peaks.[18] This calculates a similarity score, often ranging from -1 (perfectly anti-correlated) to +1 (perfectly correlated), providing a numerical value for how well two spectra match. More advanced algorithms like Spec2Vec and MS2DeepScore, inspired by machine learning, can offer more nuanced comparisons, especially when compounds are structurally similar but not identical.[19]

Chemometrics: Uncovering Patterns in Complexity

Chemometric_Analysis_Pipeline cluster_0 Data Input cluster_1 Model Building cluster_2 Model Validation cluster_3 Output A Preprocessed Spectral Matrix (X) B Dimensionality Reduction (e.g., PCA) A->B C Classification / Clustering (e.g., SIMCA, HCA) B->C D Internal Validation (Cross-Validation) C->D E External Validation (Test Set) D->E F Scores Plot (Sample Grouping) E->F G Loadings Plot (Variable Importance) E->G H Model Performance Metrics E->H

Caption: A typical workflow for chemometric analysis of spectroscopic data.

  • Principal Component Analysis (PCA): A cornerstone of exploratory data analysis, PCA reduces the dimensionality of the data by transforming the many variables (e.g., wavenumbers or chemical shifts) into a few, uncorrelated principal components (PCs).[23] Plotting the scores of the first two or three PCs can reveal clustering or grouping of samples based on their spectral similarity.

  • Soft Independent Modeling of Class Analogies (SIMCA): This is a powerful classification technique.[22] A PCA model is built for a class of compounds (e.g., multiple batches of the reference material). New analytes can then be projected onto this model to determine if they fit within the class (i.e., are sufficiently similar) or are outliers.[24]

Case Study: Comparing a Lead Compound with a Synthesized Analog

Objective: To confirm the structure of a newly synthesized analog ("Analog B") of a known lead compound ("Lead A") and identify key structural differences.

Technique Lead A (Reference) Analog B (Synthesized) Interpretation of Differences
HRMS [M+H]⁺ = 314.1234[M+H]⁺ = 344.1345Molecular weight increase of 30.0111 Da, consistent with the addition of a methoxy group (-OCH₂) and loss of a proton.
¹H NMR δ 7.8 (d, 2H), 7.4 (d, 2H)δ 7.8 (d, 2H), 6.9 (d, 2H)Upfield shift of two aromatic protons from 7.4 to 6.9 ppm suggests introduction of an electron-donating group on that aromatic ring.
-δ 3.9 (s, 3H)Appearance of a new singlet integrating to 3 protons at 3.9 ppm is characteristic of a methoxy group.
FTIR 1685 cm⁻¹ (C=O stretch)1680 cm⁻¹ (C=O stretch)Slight shift in the carbonyl stretch frequency, indicating a change in the electronic environment around the C=O bond.
3350 cm⁻¹ (O-H stretch)-Disappearance of the broad O-H stretch confirms the intended modification of the hydroxyl group.

Trustworthiness and Validation

Every protocol must be a self-validating system. For chemometric models, this is achieved by splitting the data. A training set is used to build the model, and a separate validation set is used to test its predictive performance on samples it has not seen before.[16] This independent assessment is crucial for ensuring the model is robust and not simply "overfitted" to the initial training data.[24] For all methods, repeatability should be assessed by analyzing the same sample multiple times to ensure the observed differences between compounds are statistically significant and not due to random instrumental variation.[25]

References

  • Practical Guide to Chemometric Analysis of Optical Spectroscopic Data. ACS Publications. Available at: [Link]

  • Understanding Chemometrics for NIR Spectroscopy. Felix Instruments. Available at: [Link]

  • Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis. Frontiers in Chemistry. Available at: [Link]

  • Chemometrics in Analytical Spectroscopy. ResearchGate. Available at: [Link]

  • A review on spectral data preprocessing techniques for machine learning and quantitative analysis. PMC. Available at: [Link]

  • Mini-Tutorial: Cleaning Up the Spectrum Using Preprocessing Strategies for FT-IR ATR Analysis. Spectroscopy Online. Available at: [Link]

  • Traditional IR vs Raman Spectroscopy—and How to Carry Out Both Simultaneously. Spectroscopy Online. Available at: [Link]

  • A new method for the comparison of 1H NMR predictors based on tree-similarity of spectra. Journal of Cheminformatics. Available at: [Link]

  • Normalize. Spectrify. Available at: [Link]

  • What is Hyperspectral Data Processing? Techniques & Applications. Living Optics. Available at: [Link]

  • Scale-based normalization of spectral data. Biostatistics. Available at: [Link]

  • NMR Data Processing. eMagRes. Available at: [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Available at: [Link]

  • IR vs Raman Spectroscopy | Advantages & Limitations. Mettler Toledo. Available at: [Link]

  • Characterization of the similarity of chemical compounds using electrospray ionization mass spectrometry and multivariate exploratory techniques. PubMed. Available at: [Link]

  • Educational Applications of Infrared and Raman Spectroscopy: A Comparison of Experiment and Theory. ACS Publications. Available at: [Link]

  • Quantitative NMR Spectroscopy. University of Oxford. Available at: [Link]

  • Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. Handbook of Vibrational Spectroscopy. Available at: [Link]

  • Introduction to Infrared and Raman-Based Biomedical Molecular Imaging and Comparison with Other Modalities. PMC. Available at: [Link]

  • An Introduction to IR and Raman Spectroscopy: Harnessing the Power of Light in Molecular Analysis. TRI Princeton. Available at: [Link]

  • Statistical Correlations between NMR Spectroscopy and Direct Infusion FT-ICR Mass Spectrometry Aid Annotation of Unknowns in Metabolomics. ACS Publications. Available at: [Link]

  • Mass Spec Data Analysis. Southwest Research Institute. Available at: [Link]

  • Comparison of Spectral Similarity Measures for Compound Identification. ResearchGate. Available at: [Link]

  • Comparative Analysis of Binary Similarity Measures for Compound Identification in Mass Spectrometry-Based Metabolomics. MDPI. Available at: [Link]

  • A Practical Approach for Validation of Compound Identification in Comprehensive Two-Dimensional Gas Chromatography–Mass Spectrometry. ACS Publications. Available at: [Link]

  • A Practical Approach for Validation of Compound Identification in Comprehensive Two-Dimensional Gas Chromatography–Mass Spectrometry. ACS Publications. Available at: [Link]

  • Mass spectrometry for structural analysis. Weizmann Institute of Science. Available at: [Link]

  • Analysis of Mass Spectrometry Data for Protein Identification in Complex Biological Mixtures. Carnegie Mellon University. Available at: [Link]

  • Compound identification using partial and semipartial correlations for gas chromatography-mass spectrometry data. Semantic Scholar. Available at: [Link]

  • Comparative Analysis of Binary Similarity Measures for Compound Identification in Mass Spectrometry-Based Metabolomics. PMC. Available at: [Link]

  • A Comparative Analysis of Data Synthesis Techniques to Improve Classification Accuracy of Raman Spectroscopy Data. ACS Publications. Available at: [Link]

  • Integration of Mass Spectrometry Data for Structural Biology. PubMed. Available at: [Link]

  • Structural Analysis of Natural Products. ACS Publications. Available at: [Link]

  • Cosine Similarity Algorithms Tested for Adulterant Detection in Drugs. LCGC International. Available at: [Link]

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Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.